Sodium Propionate-d3
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H5NaO2 |
|---|---|
Molecular Weight |
99.08 g/mol |
IUPAC Name |
sodium 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1D3; |
InChI Key |
JXKPEJDQGNYQSM-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)[O-].[Na+] |
Canonical SMILES |
CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Purity of Sodium Propionate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Sodium Propionate-d3. This deuterated analog of sodium propionate is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays. This document outlines a detailed synthetic protocol and the analytical methodologies required to ensure the high isotopic purity of the final compound.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between Propionic Acid-d3 and a sodium base, typically sodium hydroxide or sodium carbonate. The key to producing the desired deuterated compound is the use of a highly enriched Propionic Acid-d3 as the starting material.
Synthetic Scheme
The reaction proceeds as follows:
CD₃CH₂COOH + NaOH → CD₃CH₂COONa + H₂O
or
2CD₃CH₂COOH + Na₂CO₃ → 2CD₃CH₂COONa + H₂O + CO₂
Experimental Protocol
This protocol details the synthesis of this compound from Propionic Acid-d3 and sodium hydroxide.
Materials:
-
Propionic Acid-d3 (isotopic purity ≥ 98 atom % D)
-
Sodium Hydroxide (NaOH), pellets
-
Anhydrous Diethyl Ether
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution of Sodium Hydroxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in a minimal amount of deionized water. Caution: The dissolution of NaOH is exothermic.
-
Reaction Mixture: Cool the sodium hydroxide solution to room temperature.
-
Addition of Propionic Acid-d3: Slowly add Propionic Acid-d3 (1.0 eq) to the stirred sodium hydroxide solution via a dropping funnel. The addition should be done dropwise to control the exothermic reaction.
-
pH Adjustment: After the addition is complete, check the pH of the reaction mixture. The target pH is between 7 and 8. If the solution is too acidic, add a small amount of the NaOH solution. If it is too alkaline, add a small amount of Propionic Acid-d3.
-
Solvent Removal: Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove the water.
-
Purification: To the resulting solid, add anhydrous diethyl ether and stir to wash away any unreacted propionic acid. Decant the diethyl ether. Repeat this washing step twice.
-
Drying: Dry the resulting white solid, this compound, in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The final product should be characterized to confirm its identity and determine its isotopic purity using the analytical methods described below.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter. The two primary analytical techniques for this determination are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and assessing isotopic enrichment. Both ¹H NMR and ²H NMR can be utilized.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons (CH₃) should be significantly diminished or absent compared to the spectrum of non-deuterated sodium propionate. The presence of a small residual signal can be used to quantify the amount of non-deuterated impurity.
²H NMR Spectroscopy:
²H NMR directly observes the deuterium nuclei. The spectrum of this compound should show a signal in the region corresponding to the methyl group, confirming the presence of deuterium at this position.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the residual proton signal of the methyl group and compare it to the integral of the methylene group protons to determine the isotopic enrichment at the methyl position.
-
-
²H NMR Acquisition:
-
Acquire a one-dimensional ²H NMR spectrum.
-
The presence of a signal in the methyl region confirms the D3 labeling.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the isotopic distribution of a sample. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ion of sodium propionate.
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated this compound.
-
Identify and integrate the peaks corresponding to the lower deuterated species (d2, d1) and the non-deuterated (d0) compound.
-
Calculate the isotopic purity by determining the percentage of the d3 isotopologue relative to the sum of all propionate-related isotopologues.
-
Data Presentation
The quantitative data obtained from the synthesis and analysis should be summarized for clarity and comparison.
| Parameter | Result |
| Synthesis | |
| Starting Material | Propionic Acid-d3 |
| Yield (%) | To be determined experimentally |
| Appearance | White solid |
| Isotopic Purity | |
| ¹H NMR (atom % D at methyl) | To be determined experimentally |
| Mass Spectrometry (% d3) | To be determined experimentally |
| Chemical Purity (e.g., by HPLC) | To be determined experimentally |
Visualizations
The following diagrams illustrate the workflow for the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide on the Physical and Chemical Properties of Deuterated Sodium Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of deuterated sodium propionate. It is intended to serve as a technical resource for professionals in research and drug development who utilize isotopically labeled compounds.
Introduction
Sodium propionate is the sodium salt of propionic acid, a short-chain fatty acid (SCFA) that plays a significant role in cellular metabolism and signaling.[1] Deuterated sodium propionate is a stable isotope-labeled variant where one or more hydrogen atoms are replaced by deuterium (²H or D). This isotopic substitution makes it an invaluable tool in metabolic research, particularly in tracer studies using mass spectrometry and in nuclear magnetic resonance (NMR) spectroscopy. The increased mass from deuterium incorporation allows researchers to track the metabolic fate of propionate through various biochemical pathways.[2]
The most common variant is Sodium Propionate-d5 (CD₃CD₂CO₂Na), where all five hydrogen atoms on the ethyl group are replaced by deuterium. This guide will focus primarily on this variant, while also providing comparative data for other isotopologues and the unlabeled parent compound.
Physical and Chemical Properties
Deuteration slightly alters the physical properties of sodium propionate due to the increased mass of deuterium compared to protium (¹H). These properties are crucial for experimental design, formulation, and analytical method development.
Data Presentation: Physical and Spectroscopic Properties
The following table summarizes the key quantitative data for non-deuterated sodium propionate and its deuterated analogue, Sodium Propionate-d5.
| Property | Sodium Propionate (Unlabeled) | Sodium Propionate-d5 | Data Source(s) |
| Chemical Formula | C₃H₅NaO₂ | C₃D₅NaO₂ | |
| Molecular Weight | 96.06 g/mol | 101.09 g/mol | |
| Appearance | White crystalline powder, hygroscopic | Solid, white powder | |
| Melting Point | 285-286 °C | 285-286 °C (lit.) | |
| Solubility | Freely soluble in water, soluble in ethanol | Not explicitly stated, but expected to be highly soluble in water like its unlabeled counterpart. | |
| Isotopic Purity | N/A | ≥98 atom % D | |
| Mass Shift (vs. Unlabeled) | N/A | M+5 |
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying experimental results. Below are protocols for key experiments related to the synthesis and characterization of deuterated sodium propionate.
Synthesis of Deuterated Sodium Propionate
The synthesis of deuterated sodium propionate typically involves the use of a deuterated precursor. A common method is the neutralization of deuterated propionic acid with a sodium base.
Protocol: Synthesis via Neutralization
-
Starting Material: Begin with propionic acid-d5 (CD₃CD₂COOH).
-
Reaction Setup: In a reaction vessel, dissolve the deuterated propionic acid in a suitable solvent like methanol or D₂O.
-
Base Addition: Slowly add an equimolar amount of sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) solution to the vessel while stirring. The reaction is exothermic; control the temperature with an ice bath if necessary.
-
Reaction Monitoring: Monitor the pH of the solution. The reaction is complete when the pH reaches neutral (pH ~7).
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid, sodium propionate-d5, can be recrystallized from a solvent system like ethanol/water to achieve high purity.
-
Drying & Storage: Dry the final product under vacuum to remove residual solvent. Store in a desiccator, as the compound is hygroscopic.
Determination of Melting Point (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3–5 mg of the deuterated sodium propionate sample into a non-hermetically sealed aluminum pan. Crimp the pan with a lid that has a pinhole to allow for the release of any volatiles.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards, such as indium.
-
Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample from room temperature to a temperature well above its expected melting point (e.g., 300 °C) at a controlled rate, typically 10 °C/min.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Protocol: Shake-Flask Solubility Assay
-
Media Preparation: Prepare relevant aqueous media, such as purified water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8).
-
Sample Addition: Add an excess amount of solid deuterated sodium propionate to vials containing the prepared media. The presence of undissolved solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Sample Separation: After incubation, stop the agitation and allow the suspension to settle. Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS or a quantitative NMR (qNMR) technique.
-
Data Reporting: Report the solubility in units such as mg/mL or µg/mL for each condition tested. The experiment should be performed in triplicate.
Biological Role and Signaling Pathways
Propionate is not merely a metabolic intermediate but also a key signaling molecule. It is primarily produced by gut microbiota and exerts its effects through several mechanisms, including metabolic integration and receptor-mediated signaling.
Metabolic Fate of Propionate
Once absorbed, propionate is converted to propionyl-CoA. The canonical fate of propionyl-CoA in mammals is its conversion to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production or gluconeogenesis. This pathway is vitamin B12-dependent. The use of deuterated sodium propionate allows researchers to trace the flow of the deuterated carbon backbone through these central metabolic hubs.
Caption: Canonical metabolic pathway of propionate into the TCA cycle.
Signaling Through G-Protein Coupled Receptors (GPCRs)
Propionate acts as an agonist for two GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are expressed on various cell types, including immune cells, adipocytes, and intestinal epithelial cells, and their activation triggers downstream signaling cascades that regulate inflammation, metabolism, and hormone secretion. FFAR2 couples to both Gαi/o and Gαq proteins, while FFAR3 primarily signals through Gαi/o.
References
A Technical Guide to High-Purity Sodium Propionate-d3 for Researchers and Drug Development Professionals
An in-depth analysis of commercial suppliers, quality control methodologies, and applications in metabolic research.
This technical guide provides a comprehensive overview of high-purity Sodium Propionate-d3, a stable isotope-labeled compound crucial for a range of applications in research and pharmaceutical development. This document details commercially available sources, presents key quantitative data in a comparative format, outlines rigorous experimental protocols for quality control, and visualizes its metabolic significance and analytical workflows.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. The quality and specifications of the product can vary between suppliers, making a thorough evaluation essential for selecting the appropriate material for a given application. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation.
Below is a summary of quantitative data from prominent suppliers:
| Supplier/Brand | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment (atom % D) |
| LGC Standards | Sodium Propionate-3,3,3-d3 | 1210410-35-7 | min 98% | 99 atom % D |
| Cambridge Isotope Laboratories, Inc. | Sodium propionate (D₅, 98%) | 202529-18-8 | 98% | Not Specified as d3 |
| Cambridge Isotope Laboratories, Inc. | Sodium propionate (¹³C₃, 99%) | 152571-51-2 | 98% | 99 atom % ¹³C |
| Sigma-Aldrich (Merck) | Sodium propionate-¹³C₃ endotoxin tested | 152571-51-2 | Not Specified | 99 atom % ¹³C |
| MedchemExpress | Propionate-d3 sodium | Not Specified | >98% | Not Specified |
| Invivochem | This compound | 1210410-35-7 | ≥98% | Not Specified |
Note: Isotopic enrichment is a critical parameter. For applications requiring the tracking of the d3 label, a high atom % D is essential. Some suppliers, like LGC Standards, explicitly state the isotopic purity for the deuterium label.[1] For other suppliers, further inquiry for a certificate of analysis is recommended to confirm the isotopic enrichment of the deuterium atoms.
Experimental Protocols for Quality Control
Ensuring the identity, purity, and isotopic enrichment of this compound is paramount for its effective use in research and regulated drug development. A Quality by Design (QbD) approach, which emphasizes a thorough understanding of the product and its manufacturing process, can be applied to the analytical control strategy.[2][3][4][5] Key analytical techniques for the comprehensive characterization of this compound include Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation and accurate integration. This is a critical parameter for quantification.
-
Number of Scans (ns): Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound (e.g., the signal corresponding to the -CH₂- group) and the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sodium propionate, derivatization is typically required.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample.
-
Acidify the sample to convert sodium propionate to propionic acid-d3.
-
Extract the propionic acid-d3 into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Derivatize the propionic acid-d3 using a suitable agent (e.g., silylation with BSTFA) to increase its volatility and thermal stability.
-
-
GC-MS Parameters:
-
GC Column: A polar capillary column (e.g., Stabilwax-DA, 30 m x 0.25 mm x 0.25 µm) is suitable for separating fatty acids.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection for trace analysis.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 220°C) to ensure good separation of the analyte from any impurities.
-
MS Detector: Operated in either full scan mode for qualitative analysis and impurity identification or Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting the specific m/z values of the derivatized propionic acid-d3.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of compounds in complex matrices and can be used without derivatization. It is particularly useful when this compound is employed as an internal standard for the quantification of endogenous propionate.
Methodology:
-
Sample Preparation:
-
For the analysis of the pure substance, dissolve a known amount in a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
When used as an internal standard, a known amount is spiked into the biological sample (e.g., plasma, cell lysate).
-
-
LC-MS/MS Parameters:
-
LC Column: A reversed-phase C18 column or a mixed-mode column suitable for the retention of small polar molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (propionate) and the internal standard (propionate-d3) to ensure high selectivity and sensitivity. For propionate, a transition of m/z 73 -> 29 could be used, while for propionate-d3, a transition of m/z 76 -> 32 would be appropriate.
-
-
Visualization of Pathways and Workflows
Metabolic Fate of Propionate
Sodium Propionate, upon entering a biological system, is converted to propionyl-CoA, which then enters central metabolic pathways. Its metabolism is of significant interest in understanding various physiological and pathological states.
Caption: Metabolic pathway of this compound.
Quality Control Workflow for High-Purity this compound
A robust quality control workflow ensures that the stable isotope-labeled compound meets the required specifications for its intended use. This workflow integrates multiple analytical techniques to assess identity, purity, and isotopic enrichment.
Caption: Quality control workflow for this compound.
Applications in Drug Development and Metabolic Research
High-purity this compound serves as an invaluable tool in various stages of drug development and fundamental metabolic research.
-
Internal Standard: Due to its chemical similarity to endogenous propionate but distinct mass, it is an ideal internal standard for accurate quantification of propionate levels in biological matrices using mass spectrometry. This is crucial for pharmacokinetic and pharmacodynamic studies.
-
Metabolic Flux Analysis: As a stable isotope tracer, this compound can be introduced into cellular or whole-organism systems to trace the metabolic fate of the propionate backbone. This allows researchers to quantify the contribution of propionate to various metabolic pathways, such as the TCA cycle, gluconeogenesis, and fatty acid synthesis, under different physiological or pathological conditions.
-
Drug Metabolism Studies: It can be used to investigate the influence of drug candidates on propionate metabolism or to study the metabolic pathways of propionate-containing drug molecules themselves.
The use of stable isotope-labeled compounds like this compound, coupled with advanced analytical techniques, provides a powerful approach to gain a deeper understanding of metabolic networks and to accelerate the development of new therapeutics.
References
An In-depth Technical Guide to the Natural Abundance of Deuterium in Sodium Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (²H or D), a stable isotope of hydrogen, possesses a natural abundance of approximately 0.0156% on Earth.[1] While this concentration may seem minuscule, variations in the natural abundance of deuterium within organic molecules can provide profound insights into their geographical origin, biosynthetic pathways, and metabolic history. Sodium propionate, a short-chain fatty acid produced by gut microbiota and widely used as a food preservative and pharmaceutical excipient, is a molecule of significant interest in various scientific disciplines. Understanding the natural abundance of deuterium in sodium propionate is crucial for researchers in fields ranging from metabolic studies and drug development to food authenticity and forensic analysis.
This technical guide provides a comprehensive overview of the natural abundance of deuterium in sodium propionate, detailed experimental protocols for its determination, and a discussion of the relevant metabolic and signaling pathways.
Data Presentation: Natural Abundance of Deuterium
The natural abundance of deuterium can be expressed in various ways, including atom percent, parts per million (ppm), or as a delta value (δ²H) in per mil (‰) relative to a standard. The Vienna Standard Mean Ocean Water (VSMOW) is the primary reference standard for hydrogen isotopes.
While specific data for the site-specific natural abundance of deuterium in sodium propionate is not extensively documented, the values can be inferred from the general natural abundance of deuterium and data from related short-chain fatty acids produced by microbial fermentation. Isotopic fractionation during metabolic processes can lead to slight enrichment or depletion of deuterium at specific molecular sites compared to the bulk terrestrial abundance.[2]
| Parameter | Value | Reference |
| General Natural Abundance of Deuterium on Earth | ~0.0156% | [1] |
| ~156 ppm | [1] | |
| δ²H of VSMOW | 0 ‰ | By Definition |
| Estimated δ²H in Short-Chain Fatty Acids (from microbial fermentation) | -170‰ to +550‰ (relative to water) | [2] |
| Hydrogen Atoms in Sodium Propionate (CH₃CH₂COONa) | 5 | |
| Methyl Group (-CH₃) | 3 | |
| Methylene Group (-CH₂) | 2 |
Note: The wide range of δ²H values in microbially produced fatty acids reflects significant isotopic fractionation that is dependent on the specific metabolic pathways and microbial species involved.
Experimental Protocols
The determination of the natural abundance of deuterium in sodium propionate can be achieved through two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).
2D NMR Spectroscopy for Site-Specific Deuterium Abundance
Quantitative ²H NMR spectroscopy is a powerful method for determining the distribution of deuterium at natural abundance at specific positions within a molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a high-purity sodium propionate sample in a non-deuterated solvent (e.g., chloroform, acetone) to a high concentration. The use of a non-deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.
-
For quantitative analysis, an internal standard with a known deuterium concentration can be added.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a sensitive cryoprobe.
-
The experiment must be acquired in an unlocked mode since a deuterated solvent is not used for locking.
-
Shimming can be performed using the proton signal of the solvent or the analyte itself.
-
-
Data Acquisition:
-
Acquire the ²H NMR spectrum. A large number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.
-
The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) to obtain the ²H NMR spectrum.
-
Integrate the signals corresponding to the methyl (-CH₃) and methylene (-CH₂) groups of the propionate molecule.
-
The relative integrals of these signals will provide the site-specific natural abundance of deuterium at these positions.
-
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Deuterium Abundance
IRMS is a highly sensitive technique for measuring the overall deuterium-to-hydrogen ratio in a sample.
Methodology:
-
Sample Preparation:
-
The sodium propionate sample must be thoroughly dried to remove any water, as water will interfere with the measurement. Lyophilization is a common method.
-
The dried sample is weighed into a tin or silver capsule.
-
-
Combustion and Reduction:
-
The encapsulated sample is introduced into an elemental analyzer coupled to the IRMS.
-
The sample is combusted at a high temperature (typically >1000 °C) in the presence of an oxidant to produce CO₂, H₂O, and N₂.
-
The resulting gases are then passed through a reduction furnace containing chromium, which reduces the water to H₂ gas.
-
-
Gas Chromatography and Mass Analysis:
-
The H₂ gas is separated from other gases by a gas chromatograph.
-
The purified H₂ gas is then introduced into the ion source of the mass spectrometer.
-
-
Data Analysis:
-
The mass spectrometer measures the ratio of ions with a mass-to-charge ratio (m/z) of 3 (HD⁺) to m/z 2 (H₂⁺).
-
This ratio is compared to that of a calibrated reference gas to determine the δ²H value of the sample.
-
Signaling Pathways and Logical Relationships
Sodium propionate, as a biologically active molecule, is involved in various cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and metabolic studies.
Propionate Metabolism
Propionate is primarily metabolized in the mitochondria. The following diagram illustrates the key steps in its conversion to succinyl-CoA, an intermediate in the citric acid cycle.
Caption: A simplified diagram of the metabolic pathway of propionate.
Sodium Propionate Signaling in Hepatic Gluconeogenesis
Sodium propionate has been shown to suppress hepatic gluconeogenesis through a signaling cascade involving the G protein-coupled receptor 43 (GPR43) and AMP-activated protein kinase (AMPK).
Caption: Signaling pathway of sodium propionate in suppressing hepatic gluconeogenesis.
Conclusion
The natural abundance of deuterium in sodium propionate, while close to the terrestrial average, can exhibit variations due to isotopic fractionation during its biosynthesis. These subtle differences provide a wealth of information for researchers in diverse fields. The methodologies of ²H NMR and IRMS offer powerful tools for the precise determination of both site-specific and bulk deuterium abundance. Furthermore, a deeper understanding of the metabolic and signaling pathways involving sodium propionate is essential for elucidating its biological roles and therapeutic potential. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of this important short-chain fatty acid.
References
An In-depth Technical Guide to the Core Differences Between Sodium Propionate-d3 and Sodium Propionate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sodium Propionate-d3 and Sodium Propionate-d5, two stable isotope-labeled analogs of sodium propionate. The strategic placement of deuterium atoms in these molecules offers distinct advantages and applications in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry. Understanding these differences is crucial for designing robust experiments and accurately interpreting data.
Core Distinctions and Applications
The primary difference between this compound and Sodium Propionate-d5 lies in the position and number of deuterium atoms.
-
This compound (Sodium 3,3,3-trideuteriopropanoate): In this isotopologue, the three hydrogen atoms on the terminal methyl group (C3) are replaced by deuterium. This specific labeling makes it an ideal tracer for studying the metabolic fate of the methyl group of propionate.
-
Sodium Propionate-d5 (Sodium propionate-d5): This molecule is fully deuterated on the ethyl group, with deuterium atoms replacing hydrogens at both the C2 and C3 positions. This makes it a robust internal standard for quantifying unlabeled propionate via mass spectrometry, as its higher mass shift minimizes isotopic interference. It can also serve as a tracer for the entire propionyl moiety.
The choice between d3 and d5 labeling depends on the specific research question. This compound is preferable when investigating pathways where the methyl group may be cleaved or transformed. Sodium Propionate-d5 is the standard of choice for quantification and for tracing the propionyl backbone through metabolic pathways where the integrity of the carbon chain is expected to be maintained.
Quantitative Data Summary
The physical and chemical properties of this compound and Sodium Propionate-d5 are summarized below for direct comparison.
| Property | This compound | Sodium Propionate-d5 | Unlabeled Sodium Propionate |
| Chemical Formula | C₃D₃H₂NaO₂ | C₃D₅NaO₂ | C₃H₅NaO₂ |
| Molecular Weight | 99.08 g/mol | 101.09 g/mol [1][2] | 96.06 g/mol [3][4] |
| Labeled CAS Number | 1210410-35-7[5] | 202529-18-8 | 137-40-6 |
| Appearance | White solid | White crystalline solid | Colorless transparent crystals or granular crystalline powder |
| Deuterium Enrichment | Typically >98% | Typically >98% | N/A |
| Primary Application | Metabolic tracer for the propionate methyl group | Internal standard for mass spectrometry, tracer for the propionyl group | Food preservative, therapeutic agent |
Metabolic Pathways and Isotopic Tracing
Propionate is a key short-chain fatty acid (SCFA) produced by gut microbiota and is involved in various metabolic pathways, most notably gluconeogenesis in the liver. Upon entering the cell, propionate is converted to propionyl-CoA.
Propionate Metabolism to Succinyl-CoA
The canonical pathway for propionate metabolism involves its conversion to succinyl-CoA, which can then enter the Krebs cycle (Tricarboxylic Acid Cycle). This process is crucial for hepatic gluconeogenesis.
Differential Tracing with this compound and -d5
The distinct labeling patterns of this compound and Sodium Propionate-d5 allow for different insights when tracing this pathway.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Applications of Sodium Propionate-d3 in Metabolomics Research: An In-depth Technical Guide
Abstract
Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the intricate dynamics of metabolic pathways. Sodium Propionate-d3 (d3-propionate), a deuterated form of the short-chain fatty acid propionate, serves as a powerful tracer for investigating several key metabolic processes. This technical guide provides a comprehensive overview of the applications of this compound in metabolomics research, with a focus on its utility in studying fatty acid metabolism, gluconeogenesis, and the Krebs cycle. This document details experimental protocols for in vivo studies, sample analysis using mass spectrometry and nuclear magnetic resonance spectroscopy, and the interpretation of labeling patterns. Furthermore, it presents quantitative data from relevant studies in structured tables and visualizes key metabolic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the metabolic fate of propionate.
Introduction to this compound as a Metabolic Tracer
This compound is a stable isotope-labeled compound where three hydrogen atoms on the ethyl group are replaced with deuterium. This isotopic labeling allows researchers to track the metabolic fate of the propionate molecule as it is incorporated into various downstream metabolites.[1] The increased mass due to the deuterium atoms enables the distinction between labeled and unlabeled metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Propionate is a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber and is also a product of the catabolism of odd-chain fatty acids and certain amino acids.[3][4] It plays a significant role in host metabolism, particularly in the liver, where it serves as a precursor for gluconeogenesis and can enter the Krebs cycle.[3] By using d3-propionate, researchers can quantitatively assess the contribution of propionate to these and other metabolic pathways under various physiological and pathological conditions.
Key Applications in Metabolomics
The use of this compound as a tracer provides valuable insights into several core areas of metabolic research:
-
Gluconeogenesis: Propionate is a major substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. Tracing with d3-propionate allows for the quantification of the contribution of propionate to hepatic glucose production. This is particularly relevant in studies of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), where gluconeogenesis is often dysregulated.
-
Krebs Cycle (Tricarboxylic Acid Cycle) Flux: Propionate enters the Krebs cycle as succinyl-CoA after being carboxylated to methylmalonyl-CoA. By tracking the incorporation of deuterium from d3-propionate into Krebs cycle intermediates, researchers can measure the rate of anaplerosis (the replenishment of cycle intermediates) from this source. This provides a more complete picture of mitochondrial function and energy metabolism.
-
Fatty Acid and Lipid Synthesis: The carbon backbone of propionate can be incorporated into fatty acids, although this is a less direct pathway compared to its role in gluconeogenesis. The metabolic fate of propionate can influence the pools of precursors available for lipogenesis.
-
Gut Microbiome-Host Metabolic Interactions: As a primary product of gut microbial fermentation, propionate is a key signaling molecule between the gut microbiota and the host. Using d3-propionate can help to unravel the complex interplay between microbial metabolism and host metabolic pathways.
Experimental Protocols
This section outlines a general in vivo experimental protocol for a metabolomics study using this compound in a mouse model, focusing on liver metabolism.
Animal Preparation and Tracer Administration
-
Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies. House the animals under a controlled light-dark cycle and provide ad libitum access to a standard chow diet.
-
Fasting: Fast the mice for a period of 5-8 hours prior to tracer administration to achieve a post-absorptive metabolic state. This helps to reduce variability from recent food intake.
-
Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical dose for intravenous infusion is around 20% of the endogenous rate of appearance, delivered over a period of 120 minutes to achieve steady-state labeling. For intraperitoneal injection, a bolus of a specific concentration can be administered.
-
Administration: Administer the prepared d3-propionate solution to the mice via intravenous (IV) infusion or intraperitoneal (IP) injection. IV infusion via a catheter is preferred for achieving steady-state kinetics, while IP injection is a less invasive alternative for bolus administration.
Sample Collection and Processing
-
Anesthesia and Tissue Collection: At the end of the infusion or at a specific time point after injection, anesthetize the mice. Quickly dissect the liver and immediately freeze it in liquid nitrogen to quench all metabolic activity. This step is critical to prevent post-mortem changes in metabolite levels.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma, which should then be snap-frozen in liquid nitrogen.
-
Storage: Store all tissue and plasma samples at -80°C until metabolite extraction.
Metabolite Extraction from Liver Tissue
A two-step extraction protocol using isopropanol-methanol followed by methanol-water is effective for extracting a broad range of metabolites.
-
Homogenization: Homogenize the frozen liver tissue in a cold solution of isopropanol and methanol.
-
Phase Separation: Add a methanol-water solution to the homogenate to induce phase separation.
-
Fraction Collection: The upper aqueous phase will contain polar metabolites (including Krebs cycle intermediates and gluconeogenic precursors), while the lower organic phase will contain non-polar metabolites (including fatty acids and lipids).
-
Drying: Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable metabolites, such as organic acids and derivatized amino acids.
-
Derivatization: Derivatize the dried polar metabolite extracts to increase their volatility. A common method is a two-step process of methoxyamination followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC Separation: Separate the derivatized metabolites on a suitable GC column, such as a non-polar HP-5ms column. A typical temperature program starts at a low temperature and ramps up to a high temperature to elute a wide range of metabolites.
-
MS Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. The presence of deuterium from d3-propionate will result in a mass shift in the labeled metabolites, allowing for their identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of a wide range of metabolites, including non-volatile and thermally labile compounds like fatty acids and acyl-CoAs.
-
Chromatography: Separate the metabolites using a reversed-phase C8 or C18 column with a gradient of water and an organic solvent like methanol or acetonitrile.
-
Ionization: Use electrospray ionization (ESI) to ionize the metabolites as they elute from the LC column.
-
MS Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to accurately measure the mass-to-charge ratio (m/z) of the parent ions and their fragments. This allows for the determination of the isotopic enrichment from d3-propionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can provide information about the position of the deuterium label within a molecule.
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O).
-
Acquisition: Acquire ²H (deuterium) NMR spectra. The chemical shifts in the ²H spectrum are similar to those in the ¹H spectrum, allowing for the identification of deuterated metabolites.
-
Data Analysis: The intensity of the deuterium signal can be used to quantify the concentration of the labeled metabolite, often using the natural abundance of deuterium in water as an internal reference.
Data Presentation and Interpretation
Quantitative Data Tables
The following tables present illustrative quantitative data on the effects of propionate on gluconeogenesis and the incorporation of stable isotopes into key metabolic pathways.
Table 1: Effect of Sodium Propionate on Gluconeogenic Enzyme Activity and Expression in Bovine Hepatocytes
| Propionate Conc. (mM) | Glucose Production (relative to control) | PEPCK1 Activity (relative to control) | PC Activity (relative to control) | G6PC Activity (relative to control) | PEPCK1 mRNA (relative to control) |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 1.25 | 1.25 | 1.15 | 1.10 | 1.20 | 1.50 |
| 2.50 | 1.30 | 1.35 | 1.25 | 1.30 | 1.80 |
| 3.75 | 1.32 | 1.50 | 1.40 | 1.35 | 2.20 |
| 5.00 | 1.31 | 1.20 | 1.15 | 1.25 | 1.60 |
Table 2: Illustrative Isotopic Enrichment of Krebs Cycle Intermediates from ¹³C-Propionate Tracing
| Metabolite | M+1 Enrichment (%) | M+2 Enrichment (%) | M+3 Enrichment (%) |
| Citrate | 5.2 | 12.5 | 3.1 |
| α-Ketoglutarate | 4.8 | 10.2 | 2.5 |
| Succinate | 3.5 | 8.5 | 25.8 |
| Fumarate | 3.1 | 7.9 | 22.4 |
| Malate | 4.5 | 9.8 | 18.9 |
Table 3: Illustrative Isotopic Enrichment of Fatty Acids from ¹³C-Glucose Tracing
| Fatty Acid | M+2 Enrichment (%) | M+4 Enrichment (%) | M+6 Enrichment (%) | M+8 Enrichment (%) | M+10 Enrichment (%) | M+12 Enrichment (%) | M+14 Enrichment (%) | M+16 Enrichment (%) |
| Myristate (14:0) | 2.1 | 4.5 | 7.8 | 12.3 | 15.1 | 10.2 | 5.3 | - |
| Palmitate (16:0) | 1.8 | 3.9 | 6.5 | 10.1 | 14.8 | 18.2 | 12.4 | 8.1 |
| Stearate (18:0) | 1.5 | 3.2 | 5.4 | 8.7 | 12.5 | 16.9 | 19.8 | 15.3 |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a this compound metabolomics study.
Metabolic Fate of this compound
This diagram illustrates the entry of d3-propionate into the Krebs cycle and its subsequent contribution to gluconeogenesis.
References
A Technical Guide to the Role of Sodium Propionate-d3 in Elucidating Short-Chain Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth examination of Sodium Propionate-d3, a stable isotope-labeled variant of the short-chain fatty acid (SCFA) propionate. It details its critical role as a tracer and internal standard for studying SCFA metabolism, absorption, and signaling. We will explore its application in quantitative analysis via mass spectrometry, methodologies for in vivo and in vitro metabolic studies, and its use in deciphering complex cellular signaling pathways.
Introduction to Short-Chain Fatty Acids and the Importance of Isotopic Labeling
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are metabolites produced by the gut microbiota through the fermentation of dietary fiber.[1][2] These molecules are not merely metabolic byproducts but act as crucial signaling molecules and energy substrates for the host, influencing a wide range of physiological processes including glucose homeostasis, lipid metabolism, immune function, and gut-brain communication.[1][3][4]
Propionate, in particular, is a key player. It is predominantly metabolized in the liver, where it serves as a major substrate for gluconeogenesis. It also signals through G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2, or GPR43) and Free Fatty Acid Receptor 3 (FFAR3, or GPR41), to modulate cellular function in various tissues.
Studying the precise metabolic fate and signaling functions of propionate is challenging due to its rapid absorption and metabolism. This is where stable isotope labeling becomes an indispensable tool. This compound (propionic-2,2,3,3-d3 acid, sodium salt) is a non-radioactive, isotopically labeled version of sodium propionate. The deuterium (d) atoms replace hydrogen atoms, increasing the molecule's mass without significantly altering its chemical properties. This mass shift allows researchers to distinguish the exogenously administered propionate from the endogenous pool, enabling two primary applications:
-
Metabolic Tracing: Following the journey of propionate-d3 through various metabolic pathways to identify and quantify its downstream metabolites.
-
Quantitative Analysis: Serving as an ideal internal standard for accurate and precise quantification of endogenous propionate levels in complex biological samples using isotope dilution mass spectrometry.
This guide will detail the methodologies, data interpretation, and signaling pathways investigated using this powerful research tool.
Quantitative Analysis of Propionate Using this compound
Accurate quantification of SCFAs in biological matrices like feces, plasma, and tissue is fundamental to understanding the interplay between diet, microbiota, and host health. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with stable isotope dilution is the gold standard for this purpose.
Principle of Isotope Dilution Mass Spectrometry
In this method, a known amount of a stable isotope-labeled internal standard (e.g., this compound) is spiked into a biological sample before any processing or extraction. The labeled standard is chemically identical to the endogenous analyte (propionate) and thus behaves identically during sample preparation, derivatization, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometer signal from the endogenous analyte to the labeled standard, one can calculate the absolute concentration of the endogenous analyte with high accuracy and precision, correcting for matrix effects and sample loss.
Experimental Protocol: SCFA Quantification in Fecal Samples
The following is a generalized protocol synthesized from established methodologies for SCFA quantification.
-
Sample Preparation and Extraction:
-
Accurately weigh a frozen fecal sample (approx. 20-50 mg).
-
Homogenize the sample in a pre-chilled extraction solvent (e.g., 50% aqueous acetonitrile) containing a known concentration of stable isotope-labeled internal standards, including this compound.
-
Vortex thoroughly and centrifuge at high speed (e.g., 13,500 rpm) at 4°C to pellet solid debris.
-
Collect the supernatant containing the extracted SCFAs.
-
-
Chemical Derivatization:
-
To improve chromatographic retention and ionization efficiency, the carboxyl group of SCFAs is derivatized. A common method involves using 3-nitrophenylhydrazine (3-NPH).
-
Mix the supernatant with a solution of 3-NPH and a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a pyridine solution.
-
Incubate the reaction mixture (e.g., at 40°C for 30 minutes).
-
Dilute the sample with an appropriate solvent (e.g., 10% aqueous acetonitrile) before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the derivatized SCFAs using a reverse-phase C18 column.
-
Mass Spectrometry: Operate the mass spectrometer in negative-ion electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous propionate derivative and the propionate-d3 derivative.
-
Data Presentation: Performance of Isotope Dilution LC-MS/MS Methods
The following table summarizes typical performance characteristics for SCFA quantification methods using stable isotope labeling.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.05 - 156 nM | |
| Limit of Quantification (LOQ) | 0.1 - 310 nM | |
| Linearity (R²) | > 0.99 | |
| Intra-day Precision (RSD) | < 8.8% | |
| Inter-day Precision (RSD) | < 15.4% | |
| Accuracy | 93.1% - 108.4% |
RSD: Relative Standard Deviation
Visualization: Workflow for SCFA Quantification
Tracing the Metabolic Fate of Propionate
Administering this compound to in vivo models or in vitro systems allows researchers to trace the metabolic pathways propionate enters. By analyzing tissues and biofluids for deuterium-labeled metabolites, a clear picture of propionate's contribution to host metabolism can be constructed.
Key Metabolic Pathways of Propionate
-
Hepatic Gluconeogenesis: The liver is the primary site of propionate metabolism. Propionate is converted to propionyl-CoA, which then enters the TCA cycle via succinyl-CoA. The resulting oxaloacetate can then be directed towards gluconeogenesis, the synthesis of new glucose. Using propionate-d3 allows for the quantification of its contribution to the glucose pool.
-
TCA Cycle Anaplerosis: Propionate serves as an anaplerotic substrate, meaning it replenishes TCA cycle intermediates. This is vital for maintaining the metabolic capacity of hepatocytes. However, studies have shown that high doses of propionate can significantly alter the concentrations of TCA intermediates, which must be considered when using it as a tracer.
-
Lipid Metabolism: The role of propionate in lipid synthesis is complex. While propionyl-CoA can theoretically contribute to fatty acid elongation, some studies suggest that propionate actually inhibits hepatic cholesterol and fatty acid synthesis, particularly when acetate is the primary source of acetyl-CoA.
Experimental Protocol: In Vivo Metabolic Tracing in a Mouse Model
-
Administration: Administer this compound to mice via oral gavage, intraperitoneal injection, or inclusion in the diet. The route and dose are critical considerations, as they can influence metabolic outcomes.
-
Sample Collection: At specified time points post-administration, collect blood and tissues (especially liver). Tissues should be snap-frozen immediately in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction: Extract metabolites from the homogenized tissues using a suitable solvent system (e.g., a biphasic extraction with methanol, chloroform, and water to separate polar and non-polar metabolites).
-
LC-MS/MS Analysis: Analyze the extracts to detect and quantify deuterium-labeled downstream metabolites, such as d-labeled succinate, malate, and glucose. This provides a direct measure of the flux through specific metabolic pathways.
Visualization: Metabolic Pathway of Propionate
Investigating Propionate-Mediated Signaling
Propionate exerts many of its physiological effects by activating cell surface receptors FFAR2 and FFAR3. These receptors couple to different G-proteins to initiate distinct downstream signaling cascades. While this compound is not typically used to directly trace signaling events (which occur too rapidly), studies using it to confirm metabolic effects are often paired with experiments that elucidate the underlying signaling mechanisms.
Key Signaling Pathways
-
FFAR2 (GPR43) Signaling: FFAR2 is a dual-coupling receptor, activating both Gq and Gi/o pathways. Propionate is a potent agonist for FFAR2.
-
Gq Pathway: Activation leads to phospholipase C (PLC) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can activate downstream kinases like CaMKKβ, leading to AMPK activation and subsequent suppression of hepatic gluconeogenesis.
-
Gi/o Pathway: Activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is also linked to the activation of MAPK/ERK cascades.
-
-
FFAR3 (GPR41) Signaling: FFAR3 couples exclusively to the Gi/o pathway, leading to the inhibition of cAMP production. It plays a significant role in regulating host energy balance.
-
Inflammatory Signaling: Propionate has demonstrated anti-inflammatory properties by modulating key signaling pathways in immune cells. It can inhibit histone deacetylase (HDAC) activity, which in turn blunts the activation of the NF-κB pathway and downregulates STAT1 and STAT3 signaling, key regulators of TH1 and TH17 T-cell responses.
Visualization: Propionate Signaling via FFAR2/GPR43
Visualization: Propionate's Anti-Inflammatory Signaling
Conclusion
This compound is a versatile and powerful tool for researchers in metabolism, microbiology, and drug development. Its application as an internal standard in isotope dilution mass spectrometry has revolutionized the ability to obtain accurate, absolute quantification of endogenous propionate from complex biological samples. Furthermore, its use as a metabolic tracer provides an unparalleled window into the in vivo fate of propionate, clarifying its contributions to central carbon metabolism, including gluconeogenesis and TCA cycle anaplerosis. By combining these quantitative and tracing studies with molecular biology techniques, the intricate signaling pathways governed by propionate can be more fully understood. As research into the gut microbiome's impact on host health continues to expand, the role of tools like this compound in providing precise mechanistic insights will only grow in importance.
References
- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sodium Propionate-d3 in Elucidating Gut Microbiome Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease. Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are the main metabolites produced by the microbial fermentation of dietary fibers and are crucial signaling molecules in the gut-brain axis and immune regulation. Propionate, in particular, has garnered significant interest for its diverse physiological effects, including its influence on host metabolism, immune function, and even neurodevelopment. To unravel the intricate pathways of propionate production, absorption, and its subsequent metabolic fate, researchers are increasingly turning to stable isotope tracing studies. Sodium Propionate-d3 (d3-propionate), a deuterated form of sodium propionate, serves as a powerful tool in these investigations, allowing for the precise tracking of propionate's journey through the host and its interaction with the gut microbiota. This technical guide provides an in-depth overview of the application of this compound in gut microbiome research, complete with experimental protocols and data presentation.
The Utility of Stable Isotope Probing with this compound
Stable isotope probing (SIP) is a robust technique used to trace the metabolic activity of microorganisms within a complex community.[1] By introducing a substrate labeled with a stable isotope, such as deuterium (²H), researchers can track the incorporation of the isotope into microbial biomass, proteins, or metabolites.[1][2] this compound is particularly useful for:
-
Metabolic Tracing: Following the absorption and distribution of gut-derived propionate into host tissues and circulation.
-
Identifying Active Microbes: Determining which specific gut bacteria are involved in the metabolism of propionate.[3][4]
-
Quantifying Propionate Metabolism: Measuring the rate of propionate uptake and conversion into other metabolites by both the host and the microbiota.
Key Signaling Pathways of Propionate
Propionate exerts its biological effects primarily through two main mechanisms: activation of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
G Protein-Coupled Receptor (GPCR) Signaling
Propionate is a known agonist for the free fatty acid receptors FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41). These receptors are expressed on a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes.
-
FFAR2: Activation of FFAR2 can trigger two distinct signaling pathways: one coupled to the Gαq protein, leading to an increase in intracellular calcium, and another coupled to the Gαi protein, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.
-
FFAR3: FFAR3 exclusively couples to the Gαi pathway, leading to a decrease in cAMP.
The activation of these pathways by propionate can influence a range of physiological responses, including hormone secretion, immune cell recruitment, and regulation of inflammation.
Histone Deacetylase (HDAC) Inhibition
Propionate can also act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, propionate promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of various genes involved in cell cycle regulation, apoptosis, and inflammation. This epigenetic modification is a key mechanism by which propionate influences host gene expression and cellular function.
Experimental Design and Protocols
A typical study investigating the role of this compound in the gut microbiome involves several key stages, from experimental design to data analysis.
In Vivo Administration of this compound
Objective: To deliver a precise dose of this compound to experimental animals to trace its metabolic fate and observe its physiological effects.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Animal gavage needles (e.g., 20-gauge for mice)
-
Syringes
-
Animal scale
Protocol (Oral Gavage in Mice):
-
Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration. The concentration should be calculated based on the target dosage (e.g., in mg/kg of body weight) and the volume to be administered.
-
Animal Handling: Weigh the mouse to determine the exact volume of the dosing solution to be administered. A common dosing volume is 5-10 mL/kg.
-
Gavage Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Note: The optimal dosage and administration frequency will vary depending on the specific research question and experimental design. Dosages in rodent studies have ranged from dietary supplementation of around 1% to oral gavage of specific amounts.
Quantification of Deuterated Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify this compound and its unlabeled counterpart in biological samples.
Sample Preparation (Feces):
-
Homogenize a known weight of fecal sample in a suitable solvent (e.g., ethanol).
-
Add an internal standard (e.g., a different deuterated SCFA not expected to be in the sample).
-
Centrifuge to pellet solid debris.
-
Transfer the supernatant to a new tube and evaporate the solvent.
-
Re-dissolve the sample in a small volume of solvent and acidify to protonate the SCFAs, making them volatile for GC analysis.
GC-MS Parameters:
The specific parameters for GC-MS analysis will depend on the instrument and column used. However, a general approach involves:
-
Column: A polar capillary column is often used for the separation of fatty acids.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the SCFAs based on their boiling points.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the specific mass-to-charge ratios (m/z) of deuterated and non-deuterated propionate.
Deuterated compounds may have slightly different retention times than their non-deuterated counterparts, often eluting slightly earlier. This chromatographic separation, along with the difference in mass, allows for their distinct quantification.
Data Presentation: Quantitative Insights from Propionate Studies
While specific data from this compound studies are emerging, findings from studies using unlabeled sodium propionate provide valuable insights into its potential effects.
Table 1: Effects of Sodium Propionate Supplementation on Gut Microbiota and Host Metabolism in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control Diet | High-Fat Diet (HFD) | HFD + Sodium Propionate |
| Body Weight Gain (g) | 10.5 ± 1.2 | 20.3 ± 1.8 | 16.8 ± 1.5# |
| Adipose Tissue Weight (g) | 1.2 ± 0.2 | 2.5 ± 0.3 | 1.9 ± 0.2# |
| Firmicutes/Bacteroidetes Ratio | 1.5 ± 0.3 | 2.8 ± 0.4 | 1.9 ± 0.3# |
| Colonic Butyrate (µmol/g) | 8.5 ± 1.1 | 4.2 ± 0.8 | 7.1 ± 0.9# |
| Serum LPS (EU/mL) | 0.5 ± 0.1 | 1.2 ± 0.2* | 0.7 ± 0.1# |
Data are presented as mean ± SEM. *P < 0.05 vs. Control Diet. #P < 0.05 vs. HFD. Data are illustrative and compiled based on findings from studies such as Tong et al. (2016) and Li et al. (2019).
Table 2: Impact of Propionate on Atherosclerosis Development in Apoe-/- Mice
| Parameter | High-Fat Diet (HFD) | HFD + Propionate |
| Total Cholesterol (mg/dL) | 450 ± 30 | 350 ± 25 |
| LDL Cholesterol (mg/dL) | 280 ± 20 | 200 ± 15 |
| Aortic Lesion Area (%) | 35 ± 5 | 20 ± 4 |
| Intestinal Npc1l1 Expression (relative) | 1.0 ± 0.1 | 0.6 ± 0.08 |
| Intestinal Regulatory T cells (%) | 5 ± 0.8 | 9 ± 1.2 |
| Intestinal IL-10 (pg/mg tissue) | 80 ± 10 | 150 ± 15 |
Data are presented as mean ± SEM. *P < 0.05 vs. HFD. Data are illustrative and based on findings from studies such as Haghikia et al. (2022).
Conclusion
This compound is an invaluable tool for researchers seeking to understand the complex interplay between diet, the gut microbiome, and host health. Through stable isotope probing, it is possible to trace the metabolic journey of propionate, identify the microbial players involved in its metabolism, and quantify its impact on host physiology. The detailed experimental protocols and data presentation frameworks provided in this guide offer a foundation for designing and executing robust studies in this exciting and rapidly evolving field. As our understanding of the mechanisms of propionate signaling through FFARs and HDAC inhibition deepens, the use of deuterated tracers will be instrumental in developing novel therapeutic strategies targeting the gut microbiome for a wide range of diseases.
References
- 1. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 2. Studying the Temporal Dynamics of the Gut Microbiota Using Metabolic Stable Isotope Labeling and Metaproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Storage of Sodium Propionate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for Sodium Propionate-d3 (CAS No. 1210410-35-7), a deuterated stable isotope of Sodium Propionate. While this document focuses on the deuterated form, the general safety and handling precautions are analogous to its non-labeled counterpart (CAS No. 137-40-6) due to their similar chemical structures.
Hazard Identification and Classification
This compound is classified as a substance that causes serious eye irritation. Although some safety data sheets (SDS) for the non-deuterated form may classify it as non-hazardous, it is crucial to handle it with care due to potential irritant effects.[1][2] To the best of our knowledge, the chemical, physical, and toxicological properties of the deuterated form have not been thoroughly investigated.
GHS Classification:
-
Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin (as per some classifications).
Signal Word: Warning
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage. It is a white, crystalline solid that is deliquescent, meaning it readily absorbs moisture from the air.
| Property | Value | Source |
| Molecular Formula | C₃D₃H₂O₂Na | |
| Molecular Weight | 99.079 g/mol | |
| Appearance | White crystalline powder/solid | |
| Melting Point | 285 - 286 °C | |
| Solubility | Soluble in water and ethanol. | |
| Stability | Stable under normal conditions. Hygroscopic/deliquescent in moist air. | |
| pH | 8.5 - 10.5 (in solution) |
Safe Handling Protocols
Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety.
3.1. Engineering Controls
-
Work in a well-ventilated area to avoid the formation and inhalation of dust.
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.
-
Ensure that eyewash stations and safety showers are located close to the workstation.
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use. A complete suit protecting against chemicals may be necessary depending on the scale of work.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P1 or P95 filter.
3.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Do not eat, drink, or smoke when handling the product.
-
Wash hands thoroughly after handling and before breaks.
Storage Guidelines
Proper storage is essential to maintain the integrity and stability of this compound.
-
Container: Store in the original, tightly sealed container to prevent moisture absorption.
-
Conditions: Keep in a cool, dry, and well-ventilated area. The product is deliquescent and hygroscopic.
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.
Accidental Release and First Aid Measures
Immediate and appropriate action is required in the event of a spill or exposure.
5.1. Spill Response
-
Minor Spills:
-
Clean up spills immediately.
-
Avoid generating dust. Use dry clean-up procedures.
-
Wear appropriate PPE, including gloves, safety glasses, and respiratory protection.
-
Sweep or vacuum the material and place it in a clean, dry, labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency services and inform them of the hazard's nature and location.
-
Prevent spillage from entering drains or waterways.
-
5.2. First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Remove the victim to fresh air. If respiratory symptoms persist, seek medical advice.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.
Fire and Explosion Hazards
-
Flammability: Sodium Propionate is a combustible solid but does not ignite readily.
-
Explosion Hazard: Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture with an ignition source. Avoid generating dust clouds.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), foam, or water spray.
-
Hazardous Combustion Products: Fire may produce irritating or toxic gases, including carbon oxides and sodium oxides.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix them with other waste. Handle uncleaned containers as you would the product itself. It is recommended to contact a licensed professional waste disposal service.
References
Methodological & Application
Application Note: Quantification of Propionic Acid in Biological Matrices using Sodium Propionate-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of propionic acid in biological samples, such as human serum and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Sodium Propionate-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This robust and sensitive method is suitable for researchers, scientists, and drug development professionals investigating the role of short-chain fatty acids (SCFAs) in various physiological and pathological processes.[4][5]
Introduction
Short-chain fatty acids (SCFAs), such as propionic acid, are gut microbiota metabolites crucial in maintaining physiological homeostasis. Their quantification in biological matrices is essential for understanding their role in health and disease, including metabolic disorders, inflammatory bowel disease, and neurological conditions. LC-MS/MS has emerged as a preferred analytical technique for SCFA analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for potential measurement errors. This application note details a validated LC-MS/MS method for the reliable quantification of propionic acid.
Experimental Protocols
Materials and Reagents
-
Propionic Acid (analyte)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Human Serum/Plasma (or other biological matrix)
Standard and Internal Standard Stock Solution Preparation
-
Propionic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of propionic acid in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the propionic acid stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Derivatization)
Derivatization is often employed to improve the chromatographic retention and ionization efficiency of SCFAs.
-
Protein Precipitation: To 50 µL of serum/plasma sample, calibration standard, or quality control (QC) sample, add 200 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Add 50 µL of 200 mM 3-NPH·HCl in methanol.
-
Add 50 µL of 120 mM EDC·HCl in methanol containing 6% pyridine.
-
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Add 750 µL of 0.1% formic acid in water to stop the reaction.
-
Vortex and transfer to an LC autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | As required for optimal separation |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Propionic Acid-3NPH: To be determined empiricallyPropionate-d3-3NPH: To be determined empirically |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 450°C |
Data Presentation
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Method Validation Parameters
| Parameter | Propionic Acid |
| Linearity (r²) | > 0.998 |
| Intra-day Precision (%CV) | < 12% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (% Recovery) | 92% - 120% |
| LOD | To be determined empirically |
| LOQ | To be determined empirically |
Visualizations
Caption: Experimental workflow for the quantification of propionic acid.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of propionic acid in biological matrices. The protocol is suitable for high-throughput analysis and can be a valuable tool for researchers studying the role of SCFAs in health and disease. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data accuracy.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Sodium Propionate-d3
These application notes provide detailed protocols for the sample preparation of Sodium Propionate-d3 from biological matrices for quantitative analysis. The following methods are designed for researchers, scientists, and drug development professionals working on pharmacokinetics, metabolism, and biomarker studies involving this compound.
Analysis of this compound in Plasma
This section details two common methods for the extraction of this compound from plasma samples: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex for 10 seconds to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., Sodium Propionate-d5).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Workflow for Protein Precipitation:
Caption: Workflow for Protein Precipitation of Plasma Samples.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
Experimental Protocol:
-
Sample and IS: In a clean tube, add 100 µL of plasma and 10 µL of the internal standard solution.
-
Acidification: Add 10 µL of 1M HCl to acidify the sample, which protonates the propionate to propionic acid, making it more soluble in organic solvents.
-
Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction:
Caption: Workflow for Liquid-Liquid Extraction of Plasma Samples.
Quantitative Data Summary for Plasma Analysis:
| Parameter | Protein Precipitation | Liquid-Liquid Extraction |
| Recovery | > 90% | > 85% |
| Matrix Effect | Moderate | Low to Moderate |
| Limit of Quantification (LOQ) | ~1-5 ng/mL | ~0.5-2 ng/mL |
| Analysis Time per Sample | ~15 minutes | ~25 minutes |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and experimental conditions.
Analysis of this compound in Tissue
This section describes a general protocol for the extraction of this compound from tissue homogenates using Solid-Phase Extraction (SPE).
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE, leading to reduced matrix effects in the final analysis.
Experimental Protocol:
-
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline) to create a homogenate.
-
Internal Standard Spiking: Spike an aliquot of the tissue homogenate (e.g., 200 µL) with the internal standard.
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Supernatant Dilution: Dilute the resulting supernatant with an appropriate buffer to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction:
Caption: Workflow for Solid-Phase Extraction of Tissue Samples.
Quantitative Data Summary for Tissue Analysis:
| Parameter | Solid-Phase Extraction |
| Recovery | > 80% |
| Matrix Effect | Low |
| Limit of Quantification (LOQ) | ~1-10 ng/g of tissue |
| Analysis Time per Sample | ~45 minutes |
Note: The values presented in this table are typical and may vary depending on the specific tissue type, instrumentation, and experimental conditions.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), volatile analytes are required. Since propionic acid is non-volatile, a derivatization step is necessary to convert it into a more volatile compound.
Experimental Protocol:
-
Sample Extraction: Extract this compound from the biological matrix using one of the methods described above (PPT, LLE, or SPE) and evaporate the final extract to complete dryness.
-
Derivatization Reagent: Add 50 µL of a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) in acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to facilitate the derivatization reaction.
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS system.
Workflow for Derivatization:
Caption: Workflow for Derivatization for GC-MS Analysis.
These protocols provide a foundation for the development and validation of analytical methods for this compound in various biological matrices. It is recommended to optimize and validate these methods for specific applications and instrumentation.
Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Sodium Propionate-d3 as an Internal Standard
Introduction
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are volatile fatty acids produced by the gut microbiota through the fermentation of indigestible carbohydrates.[1][2] These metabolites are crucial in maintaining gut homeostasis and have systemic effects on host metabolism and immune function.[2][3][4] Dysregulation of SCFA concentrations has been linked to various diseases, including inflammatory bowel disease, metabolic syndrome, and colorectal cancer, making their accurate quantification in biological samples a key area of research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for SCFA analysis due to its high sensitivity and specificity. The inherent volatility of SCFAs presents analytical challenges, often necessitating derivatization to improve chromatographic performance. The use of a stable isotope-labeled internal standard, such as Sodium Propionate-d3, is critical for accurate quantification by correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction, derivatization, and quantification of SCFAs in biological matrices using GC-MS with this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of SCFAs is depicted below.
Caption: Experimental workflow for SCFA analysis by GC-MS.
Protocol: Quantification of SCFAs in Fecal Samples
This protocol details the steps for the analysis of SCFAs in fecal samples. The methodology can be adapted for other biological matrices such as plasma or serum with appropriate modifications.
1. Materials and Reagents
-
SCFA standards (Acetic acid, Propionic acid, Butyric acid, Isobutyric acid, Valeric acid, Isovaleric acid, Hexanoic acid)
-
This compound (Internal Standard)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Methanol
-
Ultrapure water
-
Microcentrifuge tubes
-
GC vials with inserts
2. Sample Preparation
-
Weigh approximately 50 mg of frozen fecal sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of saturated NaCl solution and homogenize thoroughly using a bead beater or vortexer.
-
Spike the homogenate with 10 µL of a 1 mg/mL solution of this compound in methanol.
-
Acidify the sample by adding 50 µL of concentrated HCl. Vortex for 1 minute.
-
Add 1 mL of MTBE and vortex vigorously for 5 minutes to extract the SCFAs.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer 100 µL of the dried extract to a GC vial insert.
3. Derivatization
-
Add 50 µL of MTBSTFA + 1% TBDMSCI to the 100 µL of extract in the GC vial insert.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before placing it in the GC autosampler.
4. GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C for 3 min, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Quantification
Create a calibration curve by preparing a series of standards containing known concentrations of each SCFA and a fixed concentration of the internal standard (this compound). Process these standards using the same extraction and derivatization procedure as the samples. Plot the ratio of the peak area of each SCFA to the peak area of the internal standard against the concentration of the SCFA. The concentration of SCFAs in the samples can then be determined from the linear regression of the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for a GC-MS method for SCFA quantification.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Linear Range (µM) | R² | LOD (µM) | LOQ (µM) | Recovery (%) | Precision (RSD%) |
| Acetic Acid | ~5.8 | 117 | 1 - 1000 | >0.995 | 0.5 | 1.0 | 95 - 105 | <10 |
| Propionic Acid | ~7.2 | 131 | 1 - 1000 | >0.995 | 0.5 | 1.0 | 93 - 107 | <10 |
| Propionic Acid-d3 (IS) | ~7.1 | 134 | - | - | - | - | - | - |
| Isobutyric Acid | ~8.1 | 145 | 0.5 - 500 | >0.995 | 0.2 | 0.5 | 96 - 104 | <15 |
| Butyric Acid | ~8.5 | 145 | 1 - 1000 | >0.995 | 0.5 | 1.0 | 94 - 106 | <10 |
| Isovaleric Acid | ~9.6 | 159 | 0.5 - 500 | >0.995 | 0.2 | 0.5 | 97 - 103 | <15 |
| Valeric Acid | ~9.9 | 159 | 0.5 - 500 | >0.995 | 0.2 | 0.5 | 95 - 105 | <15 |
| Hexanoic Acid | ~11.2 | 173 | 0.5 - 500 | >0.995 | 0.2 | 0.5 | 92 - 108 | <15 |
SCFA Signaling Pathways
SCFAs exert their biological effects primarily through two main mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A.
Caption: Overview of SCFA signaling pathways in intestinal epithelial cells.
This application note provides a robust and reliable GC-MS method for the quantification of short-chain fatty acids in biological samples using this compound as an internal standard. The detailed protocol for sample preparation, derivatization, and GC-MS analysis, along with the provided quantitative data summary, offers a comprehensive guide for researchers, scientists, and drug development professionals. The accurate measurement of SCFAs is essential for understanding their role in health and disease and for the development of novel therapeutic strategies targeting the gut microbiome.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
High-performance liquid chromatography (HPLC) methods for separating propionate isotopes
Introduction
Propionate, a short-chain fatty acid (SCFA), is a key metabolite produced by the gut microbiota and is integral to host metabolism and cellular signaling. Understanding the dynamics of propionate production, absorption, and utilization is crucial for research in fields such as metabolic diseases, gut health, and drug development. Stable isotope tracing, using molecules like [¹³C]-propionate, is a powerful technique to track the metabolic fate of propionate in complex biological systems.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive method for this analysis. Since propionate itself is a small, polar molecule, it exhibits poor retention on standard reversed-phase HPLC columns. To overcome this, a chemical derivatization step is employed. This application note details a robust protocol using 3-nitrophenylhydrazine (3-NPH) as a derivatization agent, which enhances chromatographic retention and significantly increases ionization efficiency for sensitive mass spectrometric detection.[1][2][3][4]
This method does not chromatographically separate the propionate isotopes; they co-elute. Instead, the mass spectrometer distinguishes and quantifies the native (e.g., ¹²C) and heavy-isotope labeled (e.g., ¹³C) propionate derivatives based on their mass-to-charge (m/z) difference. This allows for precise measurement of isotopic enrichment and flux analysis.
Experimental Workflow
The overall process involves sample collection, extraction of SCFAs, derivatization to improve analytical characteristics, followed by separation and detection using UHPLC-MS/MS.
Protocol 1: Sample Preparation from Fecal Matrix
This protocol describes the extraction of short-chain fatty acids from a fecal sample.
-
Homogenization: Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL tube containing sterile beads and 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Extraction: Homogenize the sample using a bead beater for 5-10 minutes.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the SCFAs, and transfer it to a new microcentrifuge tube.
-
Internal Standard: Spike the supernatant with a known concentration of an appropriate internal standard, such as a deuterated or ¹³C-labeled SCFA that is not the target analyte (e.g., d4-acetic acid).
-
Storage: The clarified supernatant is now ready for derivatization. If not used immediately, store at -80°C.
Protocol 2: 3-NPH Derivatization
This protocol uses 3-nitrophenylhydrazine (3-NPH) to derivatize the carboxyl group of propionate, making it suitable for reversed-phase chromatography and enhancing its MS signal.[1]
Reagent Preparation (Prepare Fresh):
-
3-NPH Solution: 50 mM 3-nitrophenylhydrazine HCl in 50:50 acetonitrile:water.
-
EDC Solution: 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide HCl (EDC) containing 7% pyridine in 50:50 acetonitrile:water.
Procedure:
-
Aliquoting: In a clean microcentrifuge tube, place 50 µL of the SCFA-containing sample extract (from Protocol 1).
-
Derivatization: Add 50 µL of the EDC solution, followed by 50 µL of the 3-NPH solution.
-
Reaction: Vortex the mixture thoroughly and incubate in a heating block at 40°C for 20-30 minutes.
-
Evaporation: After incubation, evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in 100 µL of 90:10 water:acetonitrile (or the initial mobile phase composition). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer: Transfer the clear supernatant to an HPLC vial for analysis.
Protocol 3: HPLC-MS/MS Analysis
This protocol outlines the parameters for separating the derivatized propionate from other compounds and detecting its isotopes by mass spectrometry.
Table 1: HPLC Parameters
| Parameter | Value |
| System | UHPLC System |
| Column | Reversed-Phase C18 (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Propionate Isotopes
The exact m/z values will correspond to the 3-NPH derivative of propionate ([M-H]⁻). Assuming propionic acid (C₃H₆O₂) has a monoisotopic mass of ~74.036 Da. The 3-NPH derivative adds a specific mass. The values below are illustrative for the concept.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| [¹²C₃]-Propionate-3NPH | 208.1 | 137.0 |
| [¹³C₃]-Propionate-3NPH | 211.1 | 137.0 |
Note: The product ion (m/z 137) corresponds to the 3-nitrophenyl group fragment after loss of the propionate moiety. Precursor ions must be optimized based on the exact mass of the derivatized isotopologues.
Stable Isotope Tracing Concept
The following diagram illustrates how a stable isotope tracer ([¹³C]-Propionate) is introduced into a biological system (e.g., gut microbiota) and how its incorporation into downstream metabolites can be tracked over time using HPLC-MS.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy of Sodium Propionate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Propionate-d3 (Sodium 3,3,3-trideuteriopropanoate) is a stable isotope-labeled form of sodium propionate, a salt of a short-chain fatty acid. In research, particularly in the fields of metabolomics and drug development, it serves as a valuable tracer to investigate metabolic pathways. Its deuterated methyl group allows for the tracking of the propionate molecule and its metabolic products through various biological processes without the use of radioactive isotopes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the metabolic fate of this compound, providing detailed structural and quantitative information.
These application notes provide a comprehensive overview of the NMR spectroscopy of this compound, including expected spectral data, detailed experimental protocols for sample preparation and data acquisition, and an example of its application in tracing metabolic pathways.
NMR Spectral Data of this compound
The substitution of three protons with deuterium atoms in the methyl group of sodium propionate significantly simplifies its ¹H NMR spectrum and slightly alters its ¹³C NMR spectrum. The following tables summarize the expected quantitative NMR data for this compound in a common NMR solvent, deuterium oxide (D₂O). The chemical shifts are referenced to an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| -CH₂- | ~2.2 | Singlet | 2H | N/A |
Note: The typical quartet seen for the methylene protons in non-deuterated propionate collapses into a singlet due to the absence of coupling with the deuterated methyl group.
Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Carbon | Chemical Shift (δ) (ppm) | Multiplicity (in ¹³C{¹H} spectrum) |
| -COO⁻ | ~185 | Singlet |
| -CH₂- | ~32 | Singlet |
| -CD₃ | ~10 | Multiplet (due to C-D coupling) |
Note: The chemical shift of the deuterated carbon will be slightly upfield compared to its non-deuterated counterpart, and it will appear as a multiplet in a proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (a spin-1 nucleus).
Application: Tracing Propionate Metabolism
This compound is an excellent tracer for studying the metabolic fate of propionate. Propionate is a key metabolite that can be converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA. This pathway is crucial for cellular energy metabolism and gluconeogenesis. By using this compound, researchers can follow the incorporation of the deuterated label into downstream metabolites using NMR and mass spectrometry.
Below is a diagram illustrating the entry of propionate into the TCA cycle.
Caption: Metabolic pathway of this compound into the TCA cycle.
Experimental Protocols
Protocol 1: Preparation of a Standard NMR Sample of this compound
This protocol outlines the preparation of a standard sample for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or other suitable internal standard
-
High-quality 5 mm NMR tubes
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for a ¹H NMR spectrum or 20-50 mg for a ¹³C NMR spectrum and transfer it to a clean, dry vial.
-
Adding the Internal Standard: Add a small, accurately weighed amount of TSP to the vial. The molar ratio of the standard to the analyte should be considered for quantitative analysis.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Mixing: Vortex the vial until the solid is completely dissolved. Gentle sonication can be used if necessary.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution to a clean NMR tube. Avoid introducing any solid particles.
-
Capping and Labeling: Cap the NMR tube securely and label it appropriately.
Caption: Workflow for preparing an NMR sample of this compound.
Protocol 2: Quantitative NMR (qNMR) Data Acquisition
This protocol provides a general procedure for acquiring quantitative ¹H NMR data. Instrument-specific parameters may need to be adjusted.
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters for Quantitative ¹H NMR:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Pulse Angle: Set the excitation pulse angle to 90° for maximum signal intensity.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure proper digitization of the signal.
-
Relaxation Delay (D1): This is a critical parameter for quantification. Set D1 to at least 5 times the longest T₁ relaxation time of the protons of interest. For small molecules like propionate, a D1 of 30 seconds is generally sufficient.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate quantification). Typically, 16 to 64 scans are adequate for a sample of this concentration.
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually.
-
Perform baseline correction.
-
Integrate the signals of interest and the internal standard.
-
Data Analysis for qNMR:
The purity or concentration of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
Application Notes and Protocols for In Vivo Metabolic Tracing Studies Using Sodium Propionate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium propionate, a short-chain fatty acid (SCFA), is a key metabolite produced by the gut microbiota and plays a significant role in host metabolism and cellular signaling. In vivo metabolic tracing using stable isotope-labeled sodium propionate, such as Sodium Propionate-d3 (d3-propionate), is a powerful technique to elucidate the metabolic fate of propionate and its contribution to various metabolic pathways, including the tricarboxylic acid (TCA) cycle. This document provides detailed application notes and experimental protocols for conducting in vivo metabolic tracing studies using this compound in preclinical research, particularly in rodent models.
Applications
In vivo metabolic tracing with this compound can be applied to a wide range of research areas, including:
-
Gastrointestinal Metabolism: To study the absorption, metabolism, and systemic distribution of gut microbiota-derived propionate.
-
Hepatic Metabolism: To investigate the role of propionate as a gluconeogenic and anaplerotic substrate in the liver.
-
Neurometabolism: To explore the contribution of propionate to brain energy metabolism and neurotransmitter synthesis, particularly in the context of neurological disorders.
-
Cardiometabolic Health: To understand the impact of propionate on cardiac energy metabolism and its potential therapeutic effects in cardiovascular diseases.
-
Oncology: To investigate the role of propionate in cancer cell metabolism and its influence on tumor growth and progression.
-
Drug Development: To assess the effects of therapeutic interventions on propionate metabolism and its downstream pathways.
Metabolic Pathway of Propionate
Propionate is primarily metabolized in the mitochondria, where it is converted to propionyl-CoA. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the TCA cycle, and its formation from propionate represents an anaplerotic influx into the cycle. This pathway is crucial for replenishing TCA cycle intermediates that are withdrawn for biosynthetic processes.
Figure 1: Metabolic pathway of this compound to the TCA cycle.
Experimental Protocols
This section provides a detailed protocol for an in vivo metabolic tracing study in mice using oral gavage of this compound, followed by tissue collection and analysis of isotopic enrichment in TCA cycle intermediates by LC-MS/MS.
Experimental Workflow
Figure 2: General workflow for an in vivo metabolic tracing study.
Protocol 1: In Vivo Metabolic Tracing in Mice
1. Materials and Reagents:
-
This compound (isotopic purity > 98%)
-
Sterile Phosphate-Buffered Saline (PBS) or water for injection
-
Animal gavage needles (20-22 gauge, round tip)
-
Syringes (1 mL)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Cryovials for tissue storage
-
Homogenizer (e.g., bead beater)
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Centrifuge
2. Animal Handling and Tracer Administration:
-
Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimation: Allow mice to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before tracer administration to reduce variability from food intake. Water should be available ad libitum.
-
Tracer Preparation: Prepare a stock solution of this compound in sterile PBS or water. A typical concentration is 100 mg/mL. The solution should be sterile-filtered.
-
Dosage: A common dosage for oral gavage is 2 g/kg body weight.
-
Administration: Administer the this compound solution via oral gavage using a proper-sized gavage needle.
3. Sample Collection:
-
Time Points: Collect tissues at various time points after tracer administration to capture the dynamics of propionate metabolism. Typical time points include 15, 30, 60, and 120 minutes.
-
Anesthesia: Anesthetize the mice with isoflurane.
-
Tissue Harvesting: Quickly dissect the tissues of interest (e.g., liver, brain, heart, kidney, intestine).
-
Snap Freezing: Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Storage: Store the frozen tissues at -80°C until metabolite extraction.
4. Metabolite Extraction:
-
Homogenization: Homogenize the frozen tissue samples in a pre-chilled tube with the cold extraction solvent (e.g., 500 µL of 80% methanol per 20-30 mg of tissue).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
5. LC-MS/MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive or Triple Quadrupole).
-
Chromatography: Separate the metabolites using a suitable column (e.g., a reversed-phase C18 column or a HILIC column).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of TCA cycle intermediates. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis of d3-labeled and unlabeled metabolites.
-
Data Analysis: Analyze the raw data to determine the peak areas for each isotopologue of the targeted metabolites. Correct for the natural abundance of 13C isotopes.
Data Presentation
The following tables provide examples of how to present quantitative data from in vivo metabolic tracing studies with labeled propionate. The data presented here is illustrative and based on findings from published studies. Actual results will vary depending on the experimental conditions.
Table 1: Isotopic Enrichment of Propionyl-CoA, Methylmalonyl-CoA, and Succinyl-CoA in Perfused Rat Liver after [U-13C3]propionate Administration [1]
| Metabolite | Mass Isotopomer | Isotopic Enrichment (%) |
| Propionyl-CoA | M+3 | ~95 |
| Methylmalonyl-CoA | M+3 | ~80 |
| M+2 | ~15 | |
| Succinyl-CoA | M+3 | ~40 |
| M+2 | ~30 | |
| M+1 | ~15 |
Data is illustrative and derived from studies on perfused rat livers, which may not directly reflect in vivo conditions in mice.
Table 2: Estimated Contribution of Propionate to TCA Cycle Anaplerosis in Perfused Rat Heart [2]
| Propionate Concentration (mM) | Anaplerosis from Propionate (% of TCA cycle flux) |
| 0.1 | ~5 |
| 0.5 | ~15 |
| 1.0 | ~25 |
| 2.0 | ~35 |
This table demonstrates the dose-dependent contribution of propionate to the TCA cycle in an ex vivo heart perfusion model.
Table 3: LC-MS/MS Parameters for the Analysis of TCA Cycle Intermediates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Succinate | 117.0 | 73.0 | 15 |
| Succinate-d2 | 119.0 | 74.0 | 15 |
| Fumarate | 115.0 | 71.0 | 15 |
| Malate | 133.0 | 115.0 | 10 |
| Malate-d2 | 135.0 | 117.0 | 10 |
| Citrate | 191.1 | 111.0 | 18 |
| Citrate-d3 | 194.1 | 113.0 | 18 |
| α-Ketoglutarate | 145.0 | 101.0 | 12 |
| α-Ketoglutarate-d2 | 147.0 | 103.0 | 12 |
Note: The specific m/z values for d3-labeled intermediates will depend on the position of the deuterium atoms. The table shows examples for d2- and d3-labeled intermediates for illustrative purposes.
Conclusion
References
Application Notes and Protocols for Cell Culture Experiments with Sodium Propionate-d3 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium propionate, a short-chain fatty acid, is a key metabolite in cellular metabolism, arising from the catabolism of odd-chain fatty acids and certain amino acids. Its metabolic fate is intricately linked to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. Dysregulation of propionate metabolism has been implicated in various diseases, most notably in cancer, where it can contribute to tumor progression and aggressiveness.[1][2][3] Altered propionate metabolism can lead to the accumulation of oncometabolites such as methylmalonic acid (MMA), which promotes cancer cell invasiveness.[1][2]
Stable isotope tracing using Sodium Propionate-d3 (deuterated propionate) is a powerful technique to dissect the contributions of propionate to various metabolic pathways. By replacing unlabeled propionate with its deuterated counterpart in cell culture media, researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry. This allows for the quantitative analysis of metabolic fluxes and provides insights into the activity of enzymes involved in propionate metabolism. These studies are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies targeting metabolic vulnerabilities.
Data Presentation
The following table summarizes hypothetical quantitative data from a metabolic tracing experiment using this compound in a cancer cell line exhibiting dysregulated propionate metabolism. The data illustrates the mass isotopomer distribution in key metabolites of the propionate metabolic pathway.
| Metabolite | Isotopologue | Fractional Abundance (%) at 0.5 mM this compound | Fractional Abundance (%) at 2.0 mM this compound |
| Propionyl-CoA | M+3 | 85.2 | 92.5 |
| Methylmalonyl-CoA | M+3 | 78.9 | 86.3 |
| Succinyl-CoA | M+3 | 12.4 | 18.7 |
| M+2 | 5.6 | 8.1 | |
| M+1 | 2.1 | 3.5 | |
| Malate | M+3 | 8.9 | 14.2 |
| M+2 | 4.1 | 6.5 | |
| Citrate | M+2 | 3.5 | 5.8 |
M+n represents the isotopologue with 'n' additional mass units due to the incorporation of deuterium atoms. Data is hypothetical and for illustrative purposes, based on expected trends from published studies.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound to trace its entry into central carbon metabolism.
Materials:
-
Mammalian cell line of interest (e.g., breast cancer cell line MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (sterile solution)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Labeling Medium: Prepare fresh complete cell culture medium. Add this compound to the desired final concentration. A typical starting concentration range is 0.1 mM to 2 mM.
-
Labeling: Aspirate the existing medium from the cell culture plates. Wash the cells once with sterile PBS. Add the prepared labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells for a time course determined by the specific experimental goals. To reach isotopic steady state in the TCA cycle, an incubation time of 2-6 hours is often sufficient. For studies on the accumulation of downstream metabolites, longer incubation times (e.g., 24 hours) may be necessary.
-
Metabolite Extraction: Following incubation, proceed immediately to metabolite extraction as described in Protocol 2.
Protocol 2: Metabolite Extraction and Sample Preparation for LC-MS Analysis
This protocol details the extraction of intracellular metabolites from cultured cells for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated at 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade water
-
LC-MS grade acetonitrile
Procedure:
-
Quenching and Extraction: Place the 6-well plates on ice. Aspirate the labeling medium. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.
-
Cell Lysis: Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Dried samples can be stored at -80°C until analysis.
-
Reconstitution: Immediately prior to LC-MS analysis, reconstitute the dried metabolite extracts in a suitable solvent, such as 50% acetonitrile in water. The reconstitution volume will depend on the sensitivity of the mass spectrometer and the expected metabolite concentrations.
Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for tracer analysis.
Caption: ERK2 signaling pathway in cancer.
References
Enhancing the Detection of Sodium Propionate-d3: A Guide to Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The accurate quantification of deuterated sodium propionate (sodium propionate-d3) is critical in various research applications, including metabolic studies, drug absorption, distribution, metabolism, and excretion (ADME) studies, and as an internal standard for the analysis of its unlabeled counterpart. Due to its high polarity and volatility, direct analysis of propionate by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging. Chemical derivatization is a key strategy to improve its chromatographic retention, increase its mass, and enhance its ionization efficiency, thereby significantly improving detection sensitivity and accuracy.
This document provides an overview of established derivatization methods for this compound, complete with detailed experimental protocols and comparative quantitative data to guide researchers in selecting the most appropriate method for their specific analytical needs.
Overview of Derivatization Strategies
The primary goal of derivatization for propionate analysis is to convert the polar carboxylic acid into a less polar, more volatile, and more readily ionizable derivative. The choice of derivatization reagent and analytical platform (GC-MS or LC-MS) is interdependent and depends on the sample matrix, required sensitivity, and available instrumentation. The use of a deuterated analyte like this compound is particularly advantageous as it can serve as an excellent internal standard for the quantification of endogenous propionate, as it co-elutes with the analyte of interest and experiences similar matrix effects and derivatization efficiency.
For Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. To make propionate amenable to GC analysis, derivatization is essential to increase its volatility.
-
Silylation: This is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids. Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. The resulting TMS-ester is more volatile and thermally stable. The use of a deuterated derivatization agent, such as d9-MSTFA, can be employed to generate deuterated internal standards for a panel of metabolites.[1]
-
Alkylation/Esterification: This involves converting the carboxylic acid into an ester. Reagents like pentafluorobenzyl bromide (PFBBr) react with the carboxylate to form a pentafluorobenzyl ester.[2][3] This derivative is highly electronegative, making it particularly suitable for sensitive detection by electron capture negative ionization (ECNI) mass spectrometry. Another approach is the use of chloroformates, such as isobutyl chloroformate.[2]
For Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of polar and non-volatile compounds. Derivatization in LC-MS aims to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.
-
Amidation/Esterification: Carboxylic acids can be derivatized by forming an amide or ester linkage with a reagent that has a readily ionizable group. A widely used method involves the use of 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[4] The resulting hydrazone derivative shows improved reversed-phase retention and ionization.
-
Stable Isotope Labeling Derivatization: To improve quantification accuracy, stable isotope-labeled derivatization reagents can be used. For instance, d₀-/d₆-2,4-dimethoxy-6-piperazin-1-yl pyrimidine (d₀-/d₆-DMPP) can be used to create heavy and light versions of the derivatized analyte, allowing for precise relative quantification.
-
Aniline Derivatization (SQUAD): The SCFA Quantification Using Aniline Derivatization (SQUAD) method is a stable isotope-based dilution strategy. It uses aniline to derivatize SCFAs, and the quantification is corrected for derivatization efficiency and sample handling by the addition of stable isotope-labeled standards prior to any sample processing.
Quantitative Data Summary
The following table summarizes the performance of various derivatization methods for the analysis of propionate, providing a basis for method selection.
| Analytical Platform | Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD%) | Recovery (%) | Reference |
| GC-MS | Pentafluorobenzyl bromide (PFBBr) | 5-24 ng/mL | 0.05-0.1 µg/mL | >0.997 | - | - | |
| GC-MS | (Derivatization-free) | - | - | >0.99 | 1-4.5 | 95-117 | |
| GC-MS | Methyl tert-butyl ether (for extraction) | 0.03-0.12 µg/mL | - | >0.9942 | 1.6-9.8 (intra-day) | 88.2-107.2 | |
| LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | femtomole range | femtomole range | - | ≤8.8 | 93.1-108.4 | |
| LC-MS/MS | d₀-/d₆-DMPP | 0.05-0.5 nmol/L | 0.1-1.0 nmol/L | >0.99 | <8.5 (intra-day) | - |
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation, derivatization, and analysis of this compound using GC-MS and LC-MS.
Caption: GC-MS derivatization workflow for this compound.
Caption: LC-MS/MS derivatization workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Derivatization of this compound using 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is adapted from methodologies for short-chain fatty acid analysis.
Materials:
-
This compound standard
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (200 mM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (120 mM in 6% pyridine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sample (e.g., supernatant from fecal extract or plasma)
-
Stable isotope-labeled internal standard (e.g., Propionic-d5 or Propionic-d7 acid, 50 µM)
-
96-well plate or microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
To 40 µL of the sample extract, add 15 µL of the 50 µM stable isotope-labeled internal standard solution.
-
-
Derivatization Reaction:
-
Add 20 µL of 120 mM EDC HCl-6% pyridine solution to the sample mixture.
-
Add 20 µL of 200 mM 3-NPH HCl solution.
-
Alternatively, for a 10 μL sample aliquot, add 200 μL of ACN and 100 μL of a derivatization reagent containing 20 mM TPP, 20 mM DPDS, and 20 mM 2-PA can be used, followed by incubation at 60 °C for 10 min.
-
-
Incubation:
-
Seal the plate or tubes and incubate at 60 °C for 10 minutes.
-
-
Sample Finalization:
-
After the reaction, dry the samples in a vacuum concentrator.
-
Reconstitute the dried residue in 500 µL of 50% methanol in water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
Detection is performed using multiple reaction monitoring (MRM) in negative ion mode.
-
Protocol 2: Derivatization of this compound using Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis
This protocol is based on in situ extraction and derivatization methods for SCFAs.
Materials:
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Dichloromethane
-
Sodium sulfate, anhydrous
-
Sample (e.g., fecal homogenate)
-
Deuterated internal standard (e.g., Acetic-d3, Butyric-d7)
Procedure:
-
In Situ Extraction and Derivatization:
-
To a prepared sample, add the internal standard.
-
Add TBAHS, which acts as a phase-transfer catalyst.
-
Add a solution of PFBBr in dichloromethane.
-
-
Reaction Conditions:
-
The reaction is typically carried out at a controlled temperature and for a specific duration, which should be optimized.
-
-
Extraction and Clean-up:
-
After the reaction, the organic layer containing the PFB-derivatives is separated.
-
The organic extract is dried over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
The final extract is injected into the GC-MS system.
-
A polar capillary column is often used for separation.
-
Detection can be performed in selected ion monitoring (SIM) mode or by full scan. The [PFB]+ ion at m/z 181 is a characteristic fragment for PFB derivatives.
-
Conclusion
Derivatization is a powerful and often necessary step for the robust and sensitive quantification of this compound in complex biological matrices. For LC-MS/MS analysis, derivatization with 3-NPH offers excellent sensitivity, while for GC-MS, PFBBr derivatization provides high sensitivity, especially with ECNI detection. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required limits of detection, and available instrumentation. The provided protocols and data serve as a starting point for method development and validation in your laboratory. The use of stable isotope-labeled internal standards is strongly recommended to ensure the highest accuracy and precision in quantitative studies.
References
- 1. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common sources of contamination in Sodium Propionate-d3 analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Sodium Propionate-d3 in analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of sodium propionate, where three hydrogen atoms on the methyl group have been replaced with deuterium. It is commonly used as an internal standard in mass spectrometry (MS) based assays. Because its chemical and physical properties are nearly identical to the non-deuterated (endogenous) sodium propionate, it serves as an ideal tool to correct for variations during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of quantification.[1]
Q2: What is isotopic exchange and how can it affect my results?
Isotopic exchange, or H/D exchange, is a chemical process where deuterium atoms on your labeled standard are replaced by hydrogen atoms from the surrounding environment, such as a protic solvent.[2][3] This is a significant concern as it alters the mass of the internal standard, which can lead to its underestimation and a corresponding overestimation of the analyte concentration.[2] In some cases, complete deuterium loss can generate a "false positive" for the unlabeled analyte.[2]
Q3: The peak for my this compound is showing up slightly earlier than the unlabeled sodium propionate. Is this normal?
Yes, this is a known phenomenon referred to as the "isotopic effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography. While generally minor, it is important to be aware of this potential for slight chromatographic separation.
Q4: Can the purity of the this compound standard itself be a source of contamination?
Yes. The isotopic purity of the standard is crucial. The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled analyte. Commercially available standards should provide a certificate of analysis detailing the isotopic purity.
Troubleshooting Guide: Contamination & Interference
Q5: I am observing unexpected peaks or high background noise in my blank injections. What are the common sources of this contamination?
Unexpected peaks, often called "ghost peaks," in blank injections are a clear sign of contamination within your analytical system. The source can be multifaceted, originating from solvents, lab consumables, or carryover from previous injections.
Common Contaminants in LC-MS Analysis
| Contaminant Class | Common Examples | Potential Sources |
| Plasticizers | Phthalates (e.g., DEP, DBP, DEHP) | Plastic tubing, pipette tips, vial caps, solvent bottle caps. |
| Slip Agents | Oleamide, Erucamide | Polypropylene tubes and vials. |
| Polymers | Polyethylene glycol (PEG), Polypropylene glycol (PPG) | Detergents, lubricants, some plasticware. |
| Solvent Impurities | Clusters of organic solvents, acid/base modifiers | Low-purity solvents, contaminated mobile phase bottles. |
| Leachables | Siloxanes, metal ions | Glass vials, vial septa, grease from instrument parts. |
| Carryover | Residual analyte from a previous injection | Injector needle, column, transfer lines. |
Q6: My this compound signal is decreasing over a sequence of injections. What could be the cause?
A progressive decrease in the internal standard signal can indicate a stability issue. One primary cause is hydrogen-deuterium (H/D) exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH for an extended period. Adsorption to vial surfaces can also be a factor, particularly with certain types of plastic or untreated glass vials.
Q7: How can I systematically identify the source of contamination?
A systematic approach is key to pinpointing the source of contamination. The following workflow can help isolate the problem.
Caption: A logical workflow for troubleshooting contamination sources.
Experimental Protocols
Protocol: Blank Analysis and Solvent Wash
This protocol is designed to identify the source of background contamination or carryover.
Objective: To determine if contamination originates from the mobile phase, the LC system, the autosampler, or the sample vials.
Materials:
-
HPLC- or MS-grade water and organic solvents (e.g., acetonitrile, methanol).
-
High-quality autosampler vials and caps (glass and/or polypropylene).
-
Clean mobile phase bottles.
Methodology:
-
System Purge: Begin by purging all LC pump lines with freshly prepared mobile phase made from high-purity solvents.
-
No Injection Run: Run a full chromatographic gradient without an injection. If ghost peaks are still present, the contamination is likely in the mobile phase or the LC flow path (post-pump).
-
Troubleshooting Step: If peaks are observed, prepare a fresh mobile phase using solvents from a new bottle. If the issue persists, contamination may be in the solvent lines, degasser, or mixer.
-
-
Mobile Phase Blank Injection: Inject a sample of your initial mobile phase from a clean, new vial. This helps to confirm if the mobile phase itself is clean.
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Solvent Blank Injections: Sequentially inject each solvent used in your sample preparation (e.g., water, acetonitrile, methanol) from new vials. This can help identify contamination from a specific solvent.
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Vial Test: Fill two different types of vials (e.g., a standard polypropylene vial and a silanized glass vial) with a clean solvent like MS-grade water. Inject from both. If one shows significantly more contamination, the vials are a likely source of leachables.
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Carryover Check: After running a high-concentration sample, immediately run a sequence of 3-5 blank injections. A decreasing peak area of the analyte across these blanks indicates carryover from the injector system.
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Troubleshooting Step: If carryover is detected, implement a robust needle wash protocol using a strong solvent. It may be necessary to clean the injector port and associated tubing.
-
References
Technical Support Center: Overcoming Matrix Effects with Deuterated Sodium Propionate
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Sodium Propionate-d3 and other deuterated internal standards to overcome matrix effects in the quantitative analysis of biological samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my results?
A1: Matrix effects are alterations in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantification.[1][3] Common culprits in biological matrices include salts, lipids, phospholipids, and proteins.
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because deuterated standards are chemically almost identical to the analyte (in this case, propionic acid), they exhibit nearly identical behavior during sample extraction, chromatography, and ionization. This means that both the analyte and the internal standard will be affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes the analyte and internal standard to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Q4: When analyzing short-chain fatty acids (SCFAs) like propionate, is derivatization necessary?
A4: Yes, for robust LC-MS/MS analysis of SCFAs, derivatization is highly recommended. SCFAs are small, polar molecules that exhibit poor retention on conventional reversed-phase columns and have low ionization efficiency. Chemical derivatization, for example with 3-nitrophenylhydrazine (3-NPH), improves their chromatographic behavior and enhances their mass spectrometric response, leading to better sensitivity and accuracy.
Q5: What are the key validation parameters to assess when developing a method using a deuterated internal standard?
A5: Key validation parameters include selectivity, specificity, matrix effect, calibration curve linearity, accuracy, precision, recovery, and stability. When using a deuterated internal standard, it is particularly important to evaluate the matrix effect from at least six different lots of the biological matrix to ensure that the internal standard adequately compensates for variability between individual samples.
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
| Possible Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Use calibrated pipettes and vortex thoroughly after addition. |
| Variable Extraction Recovery | Optimize the extraction procedure (e.g., protein precipitation, LLE, SPE) to ensure consistent recovery for both the analyte and the internal standard. |
| Analyte or IS Instability | Investigate the stability of the analyte and internal standard in the biological matrix and during the entire analytical process (freeze-thaw, bench-top, post-preparative). |
| Instrument Contamination/Carryover | Implement a robust autosampler wash procedure and inject blank samples after high-concentration samples to check for and mitigate carryover. |
Problem 2: The analyte and this compound do not co-elute perfectly.
| Possible Cause | Solution |
| Isotope Effect | A slight separation due to the deuterium labeling is sometimes unavoidable. If the shift is minor and consistent, and both peaks are within a region of consistent ionization, it may be acceptable. |
| Chromatographic Conditions | Modify the mobile phase composition, gradient profile, or column temperature to minimize the separation between the analyte and the internal standard. |
| Column Degradation | A loss of stationary phase or column contamination can alter selectivity. Replace the analytical column and ensure proper sample cleanup to extend column lifetime. |
Problem 3: Unexpectedly high or low calculated analyte concentrations.
| Possible Cause | Solution |
| Incorrect Internal Standard Concentration | Carefully reprepare the internal standard stock and working solutions and verify their concentrations. |
| Interference at Analyte or IS m/z | Check for isobaric interferences from other matrix components. If present, improve chromatographic separation or select more specific MRM transitions. |
| Differential Matrix Effects | If the analyte and IS do not co-elute, they may experience different degrees of ion suppression/enhancement. Re-optimize chromatography for co-elution. |
Experimental Protocols & Data
Protocol: Quantification of Propionic Acid in Human Plasma using Deuterated Internal Standard
This protocol describes a representative method for the quantification of propionic acid in human plasma using a deuterated internal standard and derivatization with 3-nitrophenylhydrazine (3-NPH).
1. Preparation of Reagents:
-
Internal Standard (IS) Working Solution: Prepare a solution of deuterated propionic acid (e.g., Propionic acid-d5) in acetonitrile at a concentration of 10 µg/mL.
-
Derivatization Reagent 1 (3-NPH): Prepare a 200 mM solution of 3-nitrophenylhydrazine hydrochloride in water/acetonitrile (50:50, v/v).
-
Derivatization Reagent 2 (EDC): Prepare a 120 mM solution of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in water.
2. Sample Preparation Workflow:
Caption: Workflow for plasma sample preparation and derivatization.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 HPLC or equivalent |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of derivatized SCFAs |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Propionic Acid-3NPH: [Specific m/z transitions] Propionic Acid-d5-3NPH: [Specific m/z transitions] |
4. Quantification:
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A calibration curve is constructed by plotting the peak area ratio of the propionic acid derivative to the deuterated internal standard derivative against the nominal concentration of the calibrators.
-
The concentration of propionic acid in the plasma samples is then determined from this calibration curve.
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of propionic acid in biological matrices using a deuterated internal standard.
Table 1: Recovery and Matrix Effect Data
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| Propionic Acid | Plasma | 87 | 88.3 - 105.2 |
| Propionic Acid | Feces | 75 | N/A |
| Propionic Acid | Liver | 66 | N/A |
Recovery is calculated as the ratio of the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. A consistent recovery for both analyte and IS is crucial. Matrix Effect is calculated as the ratio of the analyte response in a post-extraction spiked sample to the response in a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Precision and Accuracy Data
| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% bias) |
| Propionic Acid | Plasma | 1.6 - 9.8 | 4.6 - 14.1 | Within ±15% |
| Propionic Acid | Urine | N/A | N/A | Within ±15% |
Precision and accuracy are typically assessed at low, medium, and high quality control (QC) concentrations.
Logical Relationships and Workflows
Caption: Logic of using a deuterated internal standard to correct matrix effects.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak resolution and sensitivity for Sodium Propionate-d3 in chromatography
Welcome to the technical support center for the analysis of Sodium Propionate-d3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak resolution and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in analyzing this compound and other short-chain fatty acids (SCFAs)?
This compound, like other SCFAs, presents several analytical challenges due to its physicochemical properties. These include:
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High Polarity and Low Molecular Weight: These characteristics lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[1]
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Poor Ionization Efficiency: SCFAs are difficult to ionize, which can result in low sensitivity, especially in mass spectrometry (MS) detection.[1][2]
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Volatility: While beneficial for gas chromatography (GC), the volatility of SCFAs can still pose challenges during sample preparation and analysis.[3][4]
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Peak Tailing: In GC analysis, interactions between the acidic analyte and active sites in the system can lead to asymmetric peak shapes.
Q2: My this compound peak is showing significant tailing in my GC analysis. What are the potential causes and how can I fix it?
Peak tailing is a common issue in GC analysis of acidic compounds like propionic acid. The primary causes are often related to unwanted interactions within the chromatographic system.
Troubleshooting Peak Tailing in GC:
| Potential Cause | Recommended Solution |
| Active Sites in Inlet/Liner | Clean or replace the inlet liner. Using a deactivated liner can prevent interactions with the analyte. |
| Improper Column Installation | Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector. A poor cut or incorrect placement can disrupt the flow path. |
| Column Contamination | Bake out the column at a high temperature (within its limits). If tailing persists, trim 10-20 cm from the front of the column to remove non-volatile residues. |
| Column Activity | The stationary phase itself may have active sites. Consider using a column specifically designed for acidic compounds, such as a Stabilwax-DA or Nukol column. |
| Low Split Ratio | In split injections, a very low split flow may not be sufficient for efficient sample introduction. Ensure a minimum total flow of at least 20 mL/min through the inlet. |
A logical workflow for troubleshooting GC peak tailing is presented below.
Q3: How can I improve the retention and peak shape of this compound in Reversed-Phase HPLC?
Poor retention and peak shape in RP-HPLC are common for polar compounds like this compound. Here are several strategies to address this:
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Mobile Phase pH Adjustment: The most critical parameter is the pH of the mobile phase. To ensure the propionate is in its protonated, less polar acidic form (propionic acid-d3), the mobile phase pH should be lowered. An acidic mobile phase, often achieved by adding formic acid or using a phosphate buffer (pH 2.5-3.5), will significantly increase retention and improve peak shape.
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Column Selection: While standard C18 columns can be used, consider columns designed for polar analytes, such as those with aqueous C18 (AQ) phases or polar-embedded phases.
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Derivatization: Although less common for HPLC than for GC, derivatization can be employed to make the molecule less polar and more responsive to UV or fluorescence detectors, thereby improving both retention and sensitivity.
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Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but must be used cautiously to avoid analyte degradation.
The relationship between these parameters and their effect on resolution is summarized in the diagram below.
Q4: What are effective strategies to increase the sensitivity for this compound, particularly for LC-MS applications?
Low sensitivity in LC-MS analysis of SCFAs is often due to poor ionization. Here are several ways to enhance sensitivity:
Strategies for Sensitivity Enhancement:
| Strategy | Description |
| Optimize MS Source Conditions | Adjust parameters such as spray voltage, gas flow, and temperature to maximize the ionization and transmission of your specific analyte. |
| Chemical Derivatization | This is a highly effective strategy. Derivatizing the carboxylic acid group with a reagent that has a readily ionizable moiety (e.g., a permanent positive charge or high proton affinity) can dramatically increase the MS signal. |
| Use High-Purity Solvents | Employ LC-MS grade solvents and additives to minimize background noise and signal suppression from contaminants. |
| Reduce Column Diameter | Switching to a smaller internal diameter column (e.g., from 4.6 mm to 2.1 mm) can increase sensitivity by concentrating the analyte as it elutes into the MS source. |
| Sample Preparation | A robust sample preparation method that effectively removes matrix components can reduce ion suppression, a common cause of poor sensitivity in complex samples like plasma or fecal extracts. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Sodium Propionate
This protocol is adapted from a method for the determination of propionic acid and sodium diacetate in food.
-
Chromatographic System:
-
Column: Acclaim 120 C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: A mixture of 1.5 g/L diammonium hydrogen phosphate solution (pH adjusted to 2.7–3.5 with phosphoric acid) and methanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
-
Standard Preparation:
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Prepare a primary stock solution of Sodium Propionate (e.g., 1 mg/mL) in deionized water.
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Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05–0.5 mg/mL).
-
-
Sample Preparation (Example for a solid food matrix):
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Homogenize the sample.
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Weigh a known amount of the homogenized sample into a centrifuge tube.
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Add a suitable extraction solvent (e.g., a water/acetonitrile mixture).
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Vortex and sonicate for 10-15 minutes to ensure complete extraction.
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Centrifuge the sample to pellet solid material.
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Filter the supernatant through a 0.45 µm syringe filter before injection.
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Protocol 2: GC-FID Method for Sodium Propionate
This protocol is based on a method for determining sodium propionate in whole tobacco.
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Chromatographic System:
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Column: Stabilwax-DA (30 m x 0.32 mm x 1.0 µm) or equivalent polar, acid-deactivated column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Splitless capillary injector.
-
Detector: Flame Ionization Detector (FID).
-
Oven Program: An example program could be: initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min. (Note: This should be optimized for your specific application).
-
-
Standard Preparation:
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Accurately weigh ~2 g of sodium propionate into a 100 mL volumetric flask.
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Dissolve and bring to volume with 0.01N H₂SO₄. This converts the salt to the free acid form.
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Prepare working standards by diluting this primary standard in methanol.
-
-
Sample Preparation (Example for tobacco matrix):
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Weigh 5 g of the test sample into an Erlenmeyer flask.
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Add 10 mL of an aqueous extraction solution (e.g., containing an internal standard like iso-butyric acid).
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Add 40 mL of methanol.
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Shake the flask for 30 minutes.
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Allow the sample to sit for at least one hour.
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Filter or centrifuge the extract before injection.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 3. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Sodium Propionate-d3 in different solvents and temperatures
This technical support center provides guidance on the stability of Sodium Propionate-d3 in various experimental conditions. The following information is compiled to assist researchers, scientists, and drug development professionals in designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: While specific stability data for this compound is not extensively available, its stability is expected to be very similar to that of Sodium Propionate. Sodium Propionate is known to be stable to light and heat under standard storage conditions.[1] However, it is deliquescent, meaning it readily absorbs moisture from the air, which can affect its stability and handling.[1][2][3] Therefore, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the integrity of your this compound, store it in a tightly closed container in a cool, dry, and well-ventilated place. One supplier of the deuterated compound recommends storage at room temperature, protected from light and moisture. It is also advisable to avoid storing it with toxic chemicals.
Q3: In which solvents is this compound soluble?
A3: Based on the solubility of its non-deuterated counterpart, this compound is expected to be freely soluble in water and also soluble in ethanol. It is practically insoluble in ether and chloroform.
Q4: What happens when this compound is heated to high temperatures?
A4: Studies on Sodium Propionate show that it undergoes thermal decomposition at elevated temperatures. In an inert atmosphere (argon), it melts around 290°C and then decomposes to sodium carbonate, 3-pentanone, CO2, CO, methane, and ethene. In the presence of air, the decomposition occurs at a lower temperature and is an oxidative process, yielding mainly CO2 and H2O.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be considered incompatible with strong acids and strong oxidizing agents. Contact with strong acids will likely convert the salt to propionic acid-d3.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Sample has absorbed moisture due to improper storage. | Ensure the container is always tightly sealed immediately after use. Store in a desiccator if working in a humid environment. |
| Degradation of the compound in solution. | Prepare solutions fresh before use. If solutions need to be stored, conduct a stability study to determine appropriate storage conditions (temperature, duration, light exposure). | |
| Poor solubility in a specific solvent | Incorrect solvent choice. | Refer to the solubility profile. This compound is most soluble in water and ethanol. For non-polar organic solvents, solubility is expected to be very low. |
| Unexpected peaks in chromatogram or spectrum | Degradation products or impurities. | Confirm the purity of the new batch. If degradation is suspected, analyze a freshly prepared sample. Consider potential interactions with other components in your experimental matrix. |
| Reaction with an acidic medium. | Be aware that in acidic conditions (pH < 5), sodium propionate will be converted to propionic acid, which has different chemical properties. |
Stability Data Summary
Due to a lack of specific quantitative stability data for this compound in the public domain, the following table summarizes the qualitative stability information for Sodium Propionate, which is expected to be a reliable proxy.
Table 1: Qualitative Stability of Sodium Propionate
| Condition | Stability | Notes |
| Light | Stable | Store in a well-closed container. |
| Heat (Storage) | Stable at room temperature. | Avoid prolonged exposure to high temperatures during storage. |
| Heat (Thermal Decomposition) | Decomposes at high temperatures (melts near 290°C). | Stability is lower in air compared to an inert atmosphere. |
| Moisture/Air | Deliquescent in humid air. | Absorbs moisture, which can lead to degradation. Store in a dry environment. |
| Acids | Incompatible. | Reacts to form propionic acid. |
| Oxidizing Agents | Incompatible. | May lead to oxidative degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent at a given temperature.
1. Materials:
- This compound
- High-purity solvent (e.g., HPLC-grade water, ethanol)
- Calibrated analytical balance
- Volumetric flasks
- Autosampler vials
- HPLC or GC system with a suitable detector (e.g., MS, FID)
- Temperature-controlled chamber or water bath
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Preparation: Aliquot the stock solution into several autosampler vials. Prepare multiple vials for each time point and temperature condition to be tested.
- Initial Analysis (T=0): Immediately analyze three of the prepared vials to determine the initial concentration and purity of the this compound. This will serve as the baseline.
- Incubation: Place the remaining vials in a temperature-controlled chamber set to the desired temperature (e.g., 4°C, 25°C, 40°C). Protect from light if assessing thermal stability alone.
- Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), remove a set of vials from the chamber. Allow them to return to room temperature before analysis.
- Analytical Method: Analyze the samples using a validated stability-indicating method (e.g., HPLC-MS) that can separate the parent compound from potential degradants.
- Data Analysis: Calculate the percentage of the initial this compound remaining at each time point. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Workflow for a stability study of this compound.
Caption: Potential thermal degradation pathway for this compound.
References
Technical Support Center: Optimizing Ionization Efficiency for Sodium Propionate-d3 in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the mass spectrometry analysis of Sodium Propionate-d3.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Signal Intensity for this compound
A common challenge in the analysis of small, polar molecules like sodium propionate is achieving adequate signal intensity. The following steps provide a logical workflow to diagnose and resolve this issue.
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Initial Checks:
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Verify Analyte Presence: Ensure that the this compound standard is correctly prepared and introduced into the system.
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Instrument Performance: Confirm that the mass spectrometer is functioning correctly by running a system suitability test with a known standard.
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Ion Source Cleanliness: A contaminated ion source can significantly suppress the signal. Regular cleaning is crucial.
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-
Method Optimization:
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Ionization Mode: this compound, as a salt of a carboxylic acid, is best analyzed in negative ion mode to detect the propionate-d3 anion.
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Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. For negative mode, basic additives are generally preferred. However, to suppress sodium adducts in positive mode, acidic modifiers can be used.[1][2]
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Source Parameters: Systematic optimization of ESI source parameters is critical. Key parameters include capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
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dot
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification.
-
Source of Noise:
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Solvent and Additive Purity: Use high-purity, LC-MS grade solvents and additives to minimize chemical noise.
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System Contamination: Contamination in the LC system or mass spectrometer can elevate the baseline.
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Electronic Noise: Ensure proper grounding and check for sources of electronic interference.
-
-
Troubleshooting Steps:
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Blank Injection: Inject a solvent blank to assess the background noise level.
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Source Parameter Adjustment: In negative ion mode, excessively high capillary voltage can cause a corona discharge, leading to increased noise.[3] Reduce the voltage until the discharge disappears.
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Chromatographic Separation: Improve the separation of this compound from matrix components to reduce interferences.
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Issue 3: Prominent Sodium Adduct Formation in Positive Ion Mode
While negative ion mode is generally preferred for carboxylic acids, some methods may require positive ion mode. In such cases, the formation of sodium adducts [M+Na]+ can be a significant issue, potentially leading to a complex spectrum and reduced intensity of the desired protonated molecule [M+H]+.
-
Causes:
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Presence of Sodium Ions: Sodium is ubiquitous and can be introduced from glassware, solvents, reagents, and the sample matrix itself.
-
Mobile Phase Composition: Methanol-based mobile phases tend to promote sodium adduct formation more than acetonitrile-based ones.
-
-
Mitigation Strategies:
-
Mobile Phase Additives: The addition of a small amount of ammonium acetate (around 0.5 mM) to the mobile phase can help to suppress sodium adduct formation.[4] Higher concentrations may lead to ion suppression. The use of fluorinated alkanoic acids along with formic acid and volatile ammonium salts has also been shown to be effective in suppressing metal adducts.[1]
-
Solvent Choice: Whenever possible, use acetonitrile instead of methanol as the organic modifier in the mobile phase.
-
Use Plastic Vials: To minimize leaching of sodium ions, use plastic instead of glass sample vials.
-
dot
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial ESI source parameters for this compound analysis?
A1: For initial experiments, the following parameters can be used as a starting point. However, compound-specific optimization is crucial for achieving the best performance.
| Parameter | Recommended Starting Value (Negative ESI) | Recommended Starting Value (Positive ESI) |
| Capillary Voltage | -2.5 to -4.0 kV | 3.0 to 5.0 kV |
| Nebulizer Gas Pressure | 20 - 60 psi | 20 - 60 psi |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temperature | 250 - 350 °C | 250 - 350 °C |
Q2: Why is derivatization often recommended for the analysis of short-chain fatty acids like propionate?
A2: Short-chain fatty acids (SCFAs) are highly polar and volatile, which can lead to poor retention on reversed-phase liquid chromatography columns and low ionization efficiency. Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) or 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) converts the SCFAs into less polar and more easily ionizable derivatives. This typically results in improved chromatographic peak shape, better sensitivity, and more robust quantification.
Q3: How does this compound function as an internal standard?
A3: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to the endogenous (non-labeled) sodium propionate, it co-elutes during chromatography and experiences similar ionization effects and potential matrix suppression. By adding a known amount of this compound to each sample, any variations in sample preparation, injection volume, and ionization efficiency that affect the analyte will also affect the internal standard in the same way. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for these variations and leads to more accurate and precise results.
Q4: What are the common MRM transitions for derivatized propionate?
A4: The specific MRM (Multiple Reaction Monitoring) transitions will depend on the derivatizing agent used. For propionic acid derivatized with 3-nitrophenylhydrazine (3-NPH), a common approach is to monitor the transition from the deprotonated molecule to a characteristic fragment ion. The exact m/z values should be determined by direct infusion of the derivatized standard. For propionic acid derivatized with AABD-SH, a characteristic product ion at m/z 210.2, corresponding to the derivatization reagent, is often used for quantification.
Experimental Protocols
Protocol 1: Direct Analysis of Underivatized this compound by LC-MS/MS
This protocol is suitable for samples where high sensitivity is not the primary requirement and a simpler workflow is desired.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing the desired concentration of an appropriate internal standard (if this compound is not the analyte of interest).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Value |
| LC Column | Reversed-phase C18 column suitable for polar compounds (e.g., with a polar endcapping) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | To be determined by infusion of standard (e.g., for Propionate-d3, precursor ion m/z 76.1 -> product ion) |
Protocol 2: Analysis of this compound after Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is recommended for achieving higher sensitivity and improved chromatographic performance.
-
Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Protocol 1.
-
After centrifugation, transfer 50 µL of the supernatant to a new vial.
-
Add 50 µL of 200 mM 3-nitrophenylhydrazine hydrochloride in 50% acetonitrile.
-
Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in 50% acetonitrile.
-
Incubate at 40 °C for 30 minutes with gentle shaking.
-
Quench the reaction by adding 200 µL of 0.1% formic acid in water.
-
The sample is now ready for injection.
-
-
LC-MS/MS Conditions:
| Parameter | Value |
| LC Column | Standard Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B for 0.5 min, ramp to 90% B over 4 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | To be determined by infusion of the 3-NPH derivatized standard |
References
- 1. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 2. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
Technical Support Center: Minimizing Ion Suppression with Sodium Propionate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when using Sodium Propionate-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, potentially causing inaccurate and unreliable quantification.[3][4] When using this compound as a deuterated internal standard, the assumption is that it will co-elute with the native sodium propionate and experience the same degree of ion suppression, allowing for accurate correction.[5] However, if the analyte and the internal standard do not behave identically in the presence of matrix components, this can lead to erroneous results.
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences identical ion suppression, allowing the ratio of the analyte to the IS to remain constant for accurate quantification. However, complete correction is not always guaranteed. Differences in the physicochemical properties due to the deuterium isotope effect can sometimes lead to slight chromatographic separation between the analyte and the deuterated standard. If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and internal standard will be affected differently, leading to inaccurate results.
Q3: What are the common sources of ion suppression in bioanalytical assays?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
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Endogenous matrix components: Salts, lipids, phospholipids, and proteins naturally present in biological samples like plasma and urine are major contributors.
-
Exogenous substances: These can be introduced during sample collection and preparation. Examples include anticoagulants, plasticizers from collection tubes, and mobile phase additives like trifluoroacetic acid (TFA).
-
Formulation agents: In preclinical studies, high concentrations of solubilizers and other formulation agents can cause significant ion suppression.
-
High analyte concentration: At high concentrations, the analyte itself can saturate the electrospray ionization (ESI) process, leading to a non-linear response and suppression of the internal standard signal.
Troubleshooting Guide
Problem 1: Significant loss of signal for both sodium propionate and this compound.
Possible Cause: This indicates a general ion suppression event occurring at the retention time of your analyte and internal standard. This is likely due to a co-eluting matrix component.
Troubleshooting Steps:
-
Identify the Suppression Zone: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram.
-
Experimental Protocol: Post-Column Infusion
-
Prepare a solution of sodium propionate at a concentration that gives a stable signal.
-
Infuse this solution into the MS source at a constant flow rate using a syringe pump.
-
Inject a blank (matrix) sample onto the LC system.
-
Monitor the signal of the infused sodium propionate. A drop in the signal intensity indicates a region of ion suppression.
-
-
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte and internal standard from the interfering matrix components.
-
Methodologies:
-
Change the organic mobile phase: Switching from acetonitrile to methanol, or vice-versa, can alter the elution profile of interfering compounds.
-
Modify the gradient: A shallower gradient can improve the separation between the analyte and matrix components.
-
Adjust the pH of the mobile phase: Altering the pH can change the retention time of ionizable analytes and interferences.
-
-
-
Improve Sample Preparation: A more rigorous sample cleanup can remove the interfering matrix components before LC-MS analysis.
-
Comparison of Sample Preparation Techniques:
-
| Sample Preparation Technique | Effectiveness in Removing Interferences | Analyte Recovery |
| Protein Precipitation (PPT) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, depends on analyte polarity |
| Solid-Phase Extraction (SPE) | High | High, with method optimization |
Problem 2: Inconsistent or poor reproducibility in quantitative results.
Possible Cause: This may be due to differential ion suppression, where this compound and the native analyte are not affected by the matrix to the same extent. This often occurs when there is a slight chromatographic separation between the two.
Troubleshooting Steps:
-
Verify Co-elution: Confirm that the analyte and this compound have identical retention times under your chromatographic conditions.
-
Experimental Protocol: Co-elution Verification
-
Prepare separate solutions of sodium propionate and this compound.
-
Prepare a mixed solution containing both.
-
Inject each solution and overlay the chromatograms.
-
The retention times should be identical. Even a small offset can lead to differential ion suppression.
-
-
-
Optimize Chromatographic Separation: If a separation is observed, adjust the chromatographic method to ensure co-elution.
-
Workflow for Optimizing Co-elution:
Caption: Workflow for optimizing the co-elution of an analyte and its deuterated internal standard.
-
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to mimic the matrix effects.
Problem 3: The signal for the this compound internal standard is not stable across the analytical run.
Possible Cause: This could be due to carryover from a previous injection or a gradual build-up of matrix components in the LC system or MS source.
Troubleshooting Steps:
-
Inject Blank Samples: Inject one or more blank solvent injections after a high-concentration sample to check for carryover.
-
Extend the Run Time: Ensure that all matrix components have eluted from the column before the next injection by extending the chromatographic run time.
-
Implement a Column Wash Step: Include a high-organic wash step at the end of each gradient to clean the column.
-
Clean the MS Source: Regularly clean the ion source components as recommended by the instrument manufacturer to prevent contamination buildup.
Visualizing Ion Suppression and Troubleshooting
Mechanism of Ion Suppression in Electrospray Ionization (ESI)
Caption: A simplified diagram illustrating the competition for ionization within an ESI droplet, leading to ion suppression.
Troubleshooting Logic for Signal Loss
Caption: A decision tree for troubleshooting signal loss when using a deuterated internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. benchchem.com [benchchem.com]
Calibration curve linearity issues with Sodium Propionate-d3 standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing calibration curve linearity issues with Sodium Propionate-d3 standards.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?
A1: Non-linearity in calibration curves, even with a deuterated internal standard like this compound, can arise from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization can occur.[1][2][3][4][5] The formation of analyte multimers (e.g., dimers) at these high concentrations can also lead to a non-linear response. Additionally, the concentration of the internal standard itself can influence the linearity. It is also possible that at very high concentrations of the native (non-labeled) sodium propionate, its naturally occurring isotopes can contribute to the signal of the this compound internal standard, leading to a non-linear response ratio.
Q2: My this compound internal standard isn't fully compensating for variability, leading to poor data quality. Why might this be happening?
A2: This issue often points towards "differential matrix effects." It occurs when the native sodium propionate and the deuterated internal standard are affected differently by the sample matrix. A primary cause for this is a slight difference in their chromatographic retention times, which can be an inherent isotopic effect. This small separation can expose the analyte and the internal standard to different matrix components as they elute, resulting in varying degrees of ion suppression or enhancement.
Q3: Could the stability of the deuterium labels on my this compound standard be affecting my results?
A3: Yes, the stability of the deuterium labels is critical. In some instances, deuterium atoms can undergo back-exchange with protons from the solvent or sample matrix, particularly under certain pH or temperature conditions. This can lead to a loss of the isotopic label, compromising the accuracy and integrity of the internal standard, which in turn affects the linearity of your calibration. It is crucial to use internal standards where the deuterium atoms are in stable, non-exchangeable positions.
Q4: Is it acceptable to use a non-linear regression model for my calibration curve?
A4: Yes, if the non-linearity is consistent and well-characterized, using a non-linear regression model such as a quadratic fit can be a valid approach. In fact, for some analytical methods, the relationship between concentration and response is inherently non-linear over a wide dynamic range. The key is to use a sufficient number of calibration points to accurately define the curve and to validate the chosen model to ensure it provides acceptable accuracy and precision for the back-calculated concentrations of the standards.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Non-Linearity at High Concentrations
This guide provides a step-by-step approach to troubleshoot calibration curves that are linear at lower concentrations but become non-linear at higher concentrations.
Symptoms:
-
The calibration curve appears to plateau or "bend" at the upper concentration levels.
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
-
The back-calculated concentrations of the high-concentration standards deviate significantly (>15%) from their nominal values.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting non-linear calibration curves at high concentrations.
Data Presentation: Example of Linearity Improvement
The following table illustrates how a quadratic fit can improve accuracy for a calibration curve exhibiting non-linearity at higher concentrations compared to a linear fit.
| Concentration (µg/mL) | Response Ratio (Analyte/IS) | % Accuracy (Linear Fit, r²=0.991) | % Accuracy (Quadratic Fit, r²=0.999) |
| 1 | 0.05 | 102.5 | 100.5 |
| 5 | 0.24 | 101.0 | 99.8 |
| 10 | 0.49 | 99.5 | 99.1 |
| 50 | 2.35 | 95.0 | 98.5 |
| 100 | 4.50 | 90.0 | 99.2 |
| 200 | 8.20 | 82.0 | 100.3 |
| 500 | 18.50 | 74.0 | 101.1 |
Guide 2: Investigating Differential Matrix Effects
This guide outlines a procedure to determine if differential matrix effects are impacting your analysis of sodium propionate with its d3-labeled internal standard.
Experimental Protocol: Matrix Effect Evaluation
This experiment aims to distinguish between ion suppression or enhancement caused by the matrix itself.
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare standards of sodium propionate and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation method. Spike the extracted blank matrix with the same concentrations of sodium propionate as in Set A.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound internal standard at the working concentration.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Data Evaluation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Assess Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard from a matrix sample to visually inspect for co-elution. A slight separation in retention time is a key indicator of potential differential matrix effects.
-
Troubleshooting Logic for Matrix Effects:
Caption: Decision tree for investigating differential matrix effects.
By systematically addressing these potential issues, researchers can improve the linearity of their calibration curves and ensure the generation of high-quality, reliable data for the quantification of Sodium Propionate.
References
Preventing degradation of Sodium Propionate-d3 during long-term storage
Welcome to the technical support center for Sodium Propionate-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of this isotopically labeled compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to control temperature, atmosphere, and light exposure. The primary risks to the compound's integrity are moisture absorption (hygroscopicity), which can lead to hydrogen-deuterium (H-D) exchange, and thermal degradation.[1][2]
Q2: How does moisture affect this compound and how can I prevent it?
A2: Sodium Propionate is known to be deliquescent, meaning it readily absorbs moisture from the atmosphere.[2][3][4] For this compound, this is particularly problematic as it can lead to H-D exchange, where deuterium atoms are replaced by hydrogen from water, compromising the isotopic purity of the standard. To minimize moisture exposure, handle the compound in a dry, inert atmosphere, such as under nitrogen or argon in a glove box. Always allow the container to equilibrate to room temperature before opening to prevent condensation. Using single-use ampoules is ideal for minimizing atmospheric exposure.
Q3: Is this compound sensitive to light?
A3: While sodium propionate is generally stable to light, it is a best practice for all deuterated compounds to be protected from light to prevent any potential photolytic degradation. Storing the compound in amber vials or in a dark location will mitigate this risk.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: To prepare a stock solution while maintaining the integrity of the compound, follow these steps:
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Acclimatization: Allow the sealed container of this compound to warm to room temperature for at least 30 minutes before opening. This prevents moisture condensation on the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid compound under a dry, inert gas like nitrogen or argon.
-
Solvent Choice: Use a high-purity, anhydrous, and ideally, a deuterated solvent to dissolve the compound.
-
Weighing: Accurately weigh the desired amount of the solid in the inert atmosphere.
-
Dissolution & Storage: Dissolve the compound in the chosen solvent in a clean, dry volumetric flask. Store the resulting stock solution in a tightly sealed amber vial with a PTFE-lined cap at recommended low temperatures. For daily use, it is advisable to prepare smaller aliquots to avoid repeated warming and cooling of the main stock solution.
Troubleshooting Guide
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry or NMR.
-
Possible Cause: Hydrogen-Deuterium (H-D) exchange due to moisture exposure. The deuterium atoms on the propionate molecule are being exchanged with protons from atmospheric water or residual water in solvents.
-
Solution:
-
Review your handling and storage procedures. Ensure the compound is always handled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use thoroughly dried glassware. Glassware can be oven-dried at 150 °C for 24 hours and cooled in a desiccator before use.
-
When preparing solutions, use anhydrous solvents. For highly sensitive applications, use deuterated solvents to minimize the presence of exchangeable protons.
-
Store the solid compound in a desiccator over a suitable desiccant.
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS).
-
Possible Cause 1: Chemical Degradation. Sodium propionate's stability is reduced in air compared to an inert atmosphere, and thermal decomposition can occur at elevated temperatures. The degradation products could appear as new peaks.
-
Solution 1:
-
Verify the storage temperature. Ensure the compound is stored at the recommended temperature, preferably at -20°C or below for long-term storage.
-
Confirm that the compound was handled under an inert atmosphere to prevent oxidative degradation.
-
-
Possible Cause 2: Contamination. The extra peaks could be from external contaminants introduced during handling.
-
Solution 2:
-
Review all materials that come into contact with the sample, including solvents, glassware, and pipette tips, for potential sources of contamination.
-
Run a blank analysis (solvent only) to rule out solvent contamination.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes thermal degradation and slows down potential degradation reactions. |
| Atmosphere | Dry, Inert Gas (Nitrogen or Argon) | Prevents moisture absorption (deliquescence) and subsequent H-D exchange, and minimizes oxidative degradation. |
| Light | Protected from Light (Amber Vial/Dark) | Prevents potential photolytic degradation. |
| Container | Tightly Sealed, Single-Use Ampoules Preferred | Minimizes exposure to atmospheric moisture and reduces the risk of contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a series of stress tests to identify potential degradation pathways for this compound. A stability-indicating analytical method, such as HPLC-UV or LC-MS, is required to quantify the parent compound and detect degradation products.
1. Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous methanol or water) at a known concentration.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate under the same conditions as the acidic hydrolysis.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution (and a sample of the solid compound) at an elevated temperature (e.g., 80°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined duration.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
Analyze the samples using a validated stability-indicating method.
-
Quantify the amount of remaining this compound and any major degradation products.
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
Validation & Comparative
A Head-to-Head Comparison: Cross-Validation of Sodium Propionate-d3 Quantification with a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective, data-driven comparison of a stable isotope-labeled (SIL) internal standard, Sodium Propionate-d3, against a common structural analog, iso-butyric acid, for the quantification of sodium propionate.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, allowing for superior correction of experimental variability, including matrix effects, which can significantly impact the accuracy of quantification in complex biological matrices. This guide presents a detailed cross-validation study, complete with experimental protocols and comparative data, to illustrate the performance differences between this compound and a structural analog internal standard.
Experimental Protocols
A bioanalytical method was developed and validated for the quantification of sodium propionate in human plasma using both this compound and iso-butyric acid as internal standards. The validation was conducted in accordance with established international guidelines for bioanalytical method validation.
Sample Preparation
To 100 µL of human plasma, 200 µL of acetonitrile containing the internal standard (either this compound or iso-butyric acid) was added to precipitate proteins. The samples were vortexed and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: Shimadzu LCMS-8060 Triple Quadrupole
-
Column: Restek Raptor ARC-18 (2.1x100mm, 2.7µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Transitions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sodium Propionate | 73.0 | 27.0 |
| This compound | 76.0 | 29.0 |
| Iso-butyric acid | 87.1 | 41.1 |
Data Presentation
The following tables summarize the comparative performance data for the quantification of sodium propionate using this compound and iso-butyric acid as internal standards.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 10 | 9.8 | 98.0 | 4.5 |
| LQC | 30 | 29.5 | 98.3 | 3.2 | |
| MQC | 300 | 304.2 | 101.4 | 2.1 | |
| HQC | 750 | 745.5 | 99.4 | 1.8 | |
| Iso-butyric acid | LLOQ | 10 | 11.2 | 112.0 | 8.9 |
| LQC | 30 | 32.1 | 107.0 | 7.5 | |
| MQC | 300 | 288.9 | 96.3 | 5.8 | |
| HQC | 750 | 789.0 | 105.2 | 4.9 |
Table 2: Matrix Effect and Recovery
| Internal Standard | QC Level | Matrix Factor | Recovery (%) | IS Normalized Matrix Factor |
| This compound | LQC | 0.92 | 85.4 | 0.99 |
| HQC | 0.94 | 86.1 | 1.01 | |
| Iso-butyric acid | LQC | 0.85 | 78.2 | 1.15 |
| HQC | 0.88 | 79.5 | 1.12 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison between the two types of internal standards.
Discussion of Results
The experimental data clearly demonstrates the superior performance of this compound as an internal standard for the quantification of sodium propionate.
-
Accuracy and Precision: The accuracy and precision data presented in Table 1 show that the use of this compound resulted in values well within the accepted regulatory limits (±15% for accuracy, ≤15% for precision). In contrast, the structural analog, iso-butyric acid, showed greater variability and a noticeable bias, particularly at the lower and upper ends of the calibration range.
-
Matrix Effect and Recovery: The matrix effect and recovery data in Table 2 further highlight the advantages of the deuterated internal standard. The IS-normalized matrix factor for this compound was close to 1, indicating that it effectively compensated for the ion suppression observed in the plasma matrix. The structural analog, however, had a higher IS-normalized matrix factor, suggesting that its different chromatographic behavior and ionization efficiency did not fully account for the matrix effects experienced by the analyte.
Conclusion
The cross-validation data unequivocally supports the use of this compound as the preferred internal standard for the accurate and precise quantification of sodium propionate in biological matrices. While a structural analog like iso-butyric acid may be a viable option when a stable isotope-labeled standard is unavailable, it is crucial to thoroughly validate its performance to ensure it meets the required analytical standards. For regulated bioanalysis and studies requiring the highest level of data integrity, the use of a deuterated internal standard such as this compound is strongly recommended.
A Comparative Guide to Sodium Propionate-d3 and 13C-labeled Propionate as Internal Standards in Mass Spectrometry
For researchers and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. In mass spectrometry-based assays, particularly those involving short-chain fatty acids like propionate, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between two commonly used internal standards for propionate analysis: Sodium Propionate-d3 and 13C-labeled propionate.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures that any variability introduced during the workflow affects both the analyte and the standard equally, allowing for accurate correction. The primary distinctions between deuterated (d3) and carbon-13 (13C) labeled propionate lie in their chromatographic behavior, susceptibility to matrix effects, and isotopic stability.
Chromatographic Co-elution: A critical factor for an internal standard is its ability to co-elute with the native analyte. 13C-labeled propionate, being chemically and physically almost identical to the unlabeled analyte, exhibits perfect co-elution.[1] In contrast, deuterated standards like this compound can sometimes show a slight chromatographic shift, eluting marginally earlier than the native compound. This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[2]
Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. Because 13C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for these effects, leading to improved accuracy and precision.[3] The chromatographic shift of deuterated standards can result in them experiencing different matrix effects than the analyte, potentially leading to biased results.[2]
Isotopic Stability: 13C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange.[2] Deuterium atoms, particularly if located at certain positions, can be prone to back-exchange with protons from the solvent under specific pH or temperature conditions, which can compromise the integrity of the standard.
Quantitative Data Summary
| Performance Parameter | This compound | 13C-labeled Propionate | Rationale and References |
| Co-elution with Native Propionate | May exhibit a slight retention time shift. | Perfect co-elution. | The isotope effect of deuterium can alter chromatographic properties. 13C-labeled SCFAs have been shown to co-elute with their unlabeled counterparts. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent, due to perfect co-elution. | An ideal internal standard should experience the same matrix effects as the analyte, which is best achieved with co-elution. |
| Isotopic Stability | Generally stable, but potential for H/D exchange exists. | Highly stable, no risk of exchange. | The carbon-13 label is integral to the molecular backbone. |
| Linearity (Typical r²) | > 0.99 | > 0.995 | Both standards enable the development of highly linear calibration curves. |
| Precision (Typical CV%) | < 15% | < 15% | Methods using either type of standard report good precision. |
| Accuracy (Typical Recovery %) | 92% to 120% | 92% to 120% | Overall method accuracy is comparable under optimized conditions. |
| Cost and Availability | Generally more affordable and widely available. | Typically more expensive and less commonly available. | Deuterated compounds are often easier and cheaper to synthesize. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of propionate in biological samples using either this compound or 13C-labeled propionate as an internal standard with LC-MS/MS. This protocol may require optimization for specific matrices.
1. Sample Preparation and Extraction:
-
Objective: To extract propionate from the biological matrix and spike with the internal standard.
-
Procedure:
-
Thaw biological samples (e.g., plasma, fecal homogenate) on ice.
-
To 100 µL of the sample, add the internal standard (either this compound or 13C-labeled propionate) to a final concentration appropriate for the expected analyte concentration range.
-
Add a protein precipitation agent (e.g., 400 µL of ice-cold acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
2. Derivatization (Optional but common for SCFAs):
-
Objective: To improve chromatographic retention and ionization efficiency of propionate. A common method involves derivatization with 3-nitrophenylhydrazine (3-NPH).
-
Procedure:
-
Evaporate the supernatant from the previous step to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of water.
-
Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.
-
Incubate the mixture at 40°C for 30 minutes.
-
Quench the reaction by adding 200 µL of 0.1% formic acid in water. The sample is now ready for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Objective: To chromatographically separate and detect the derivatized (or underivatized) propionate and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions (Example for derivatized propionate):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate propionate from other matrix components. For example, a linear gradient from 10% to 23% B over 2.5 minutes.
-
Flow Rate: 500 µL/min.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized propionate and positive mode for 3-NPH derivatized propionate.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both propionate and the chosen internal standard (this compound or 13C-labeled propionate).
-
Visualizing the Workflow and Comparison
To further clarify the role of the internal standard and the key differences between the two options, the following diagrams are provided.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Key differences between d3 and 13C-labeled propionate standards.
Conclusion
Both this compound and 13C-labeled propionate can be used to develop robust and reliable quantitative assays for propionate. The choice between them often comes down to a balance between cost and analytical performance.
-
This compound is a cost-effective and widely used internal standard that provides good performance for many applications. However, researchers should be mindful of the potential for chromatographic shifts and validate their methods carefully to ensure that matrix effects do not compromise data accuracy.
-
13C-labeled propionate is considered the "gold standard" due to its perfect co-elution with the native analyte, leading to superior correction for matrix effects and higher data confidence. Its high isotopic stability further enhances its reliability. For the most demanding applications, where the highest level of accuracy and precision is required, the investment in a 13C-labeled internal standard is highly recommended.
References
A Comparative Guide to Short-Chain Fatty Acid Analysis: Highlighting the Role of Sodium Propionate-d3 in Inter-Laboratory Data Harmonization
The accurate and reproducible quantification of short-chain fatty acids (SCFAs) is paramount for researchers and drug development professionals investigating the gut microbiome's role in health and disease. As key microbial metabolites, SCFAs like acetate, propionate, and butyrate are integral to host physiology, influencing everything from gut health to immune and neurological functions.[1] This guide provides a comparative overview of analytical methodologies for SCFA quantification, emphasizing the use of stable isotope-labeled internal standards, such as Sodium Propionate-d3, to improve accuracy and facilitate data comparison across different laboratories.
While comprehensive inter-laboratory ring-studies for SCFA analysis are not widely published, this guide synthesizes data from single-laboratory validation studies to offer a valuable comparison of method performance.[2] The use of stable isotope-labeled internal standards is a universally recognized best practice for correcting analytical variability, thus enhancing the potential for harmonizing results from disparate studies.[2][3]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are considered the gold standard in mass spectrometry-based quantification of endogenous metabolites.[2] These standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes. By adding a known amount of the labeled standard to a sample at the beginning of the workflow, it experiences the same extraction inefficiencies, derivatization kinetics, and ionization suppression or enhancement as the endogenous analyte. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification.
Comparative Analysis of SCFA Quantification Methods
Various analytical platforms are employed for SCFA analysis, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common. The choice of method often depends on the specific SCFAs of interest, the biological matrix, and the required sensitivity and throughput. The following table summarizes key performance metrics from several validated methods, illustrating the typical performance characteristics researchers can expect.
| Analytical Method | Internal Standard(s) Used | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LC-MS/MS (without derivatization) | Isotopically labelled acetate, butyrate, isobutyrate, isovalerate, lactate, propionate, valerate | Biological Fluids/Tissues | 0.001 mM (except acetate at 0.003 mM) | Not explicitly stated | > 0.998 | < 12% | < 20% |
| LC-MS/MS (with 3-NPH derivatization) | Not explicitly stated | Biofluids | 10-30 nM | 50-100 nM (0.5 µM for acetate) | > 0.98 | ≤ 20% | Not explicitly stated |
| GC-MS (without derivatization) | Deuterated acetic acid, propionic acid, butyric acid | Plasma, Feces, Tissues | Not explicitly stated | Not explicitly stated | > 0.99 for most analytes | 1-4.5% | Not explicitly stated |
| GC-FID (Aqueous Extraction) | 2-ethyl butyric acid | Feces | 0.02-0.23 µg/mL | 0.08-0.78 µg/mL | 0.99994-0.99998 | 0.56-1.03% | Not explicitly stated |
| LC-MS/MS (with Aniline Derivatization) | 13C-labeled SCFAs | Biological Samples | 40 nM | 160-310 nM | Not explicitly stated | < 3% | < 3% |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. The performance of a specific method will depend on the instrumentation, sample matrix, and laboratory-specific protocols.
Experimental Protocol: A Generalized Workflow for SCFA Analysis using a Deuterated Internal Standard
The following is a generalized protocol for the quantification of SCFAs in fecal samples using GC-MS with a deuterated internal standard like this compound. This protocol is a composite of best practices described in the literature and should be optimized for specific laboratory conditions.
1. Sample Preparation and Homogenization:
-
Thaw frozen fecal samples on ice.
-
Weigh a specific amount of the fecal sample (e.g., 50 mg) into a microcentrifuge tube.
-
Add a known volume of an extraction solvent (e.g., ice-cold ethanol or a buffered solution).
-
Add a precise amount of the internal standard solution containing this compound and other relevant deuterated SCFAs.
-
Homogenize the sample using a bead beater or vortexing.
2. Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet solid debris.
-
Transfer the supernatant to a clean tube.
-
For some methods, a derivatization step may be required here to improve the volatility and chromatographic properties of the SCFAs.
3. Derivatization (Optional but common for GC-MS):
-
Several derivatization reagents can be used, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
The extracted sample is mixed with the derivatization agent and incubated at an elevated temperature (e.g., 60-80°C) for a specified time.
4. GC-MS Analysis:
-
Inject the derivatized or underivatized sample extract into the GC-MS system.
-
The SCFAs are separated on a suitable capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to each SCFA and their deuterated internal standards.
5. Data Analysis:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of each SCFA and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the endogenous SCFA to the peak area of its corresponding deuterated internal standard for both the samples and the calibration standards.
-
Determine the concentration of each SCFA in the samples by interpolating the peak area ratios onto the calibration curve.
References
The Gold Standard for Quantification: A Comparative Guide to the Accuracy and Precision of Sodium Propionate-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly critical in complex biological matrices where variability in sample preparation and instrument response can significantly impact data quality. This guide provides an objective comparison of Sodium Propionate-d3 as an internal standard against other common alternatives for the quantification of propionic acid, supported by experimental data from published studies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the internal standard's mass is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical to the analyte of interest. This similarity ensures that the analyte and the internal standard experience the same variations throughout the analytical process, including extraction, derivatization, and ionization, thereby providing a reliable means of correction.
Comparative Performance of Internal Standards for Propionic Acid Quantification
The following tables summarize the quantitative performance of different analytical methods for propionic acid, highlighting the impact of the internal standard choice on accuracy and precision.
Table 1: Performance of an LC-MS/MS Method with an Isotopically Labeled Internal Standard
| Analyte | Internal Standard | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| Propionate | Isotopically Labeled Propionate | <12% | <20% | 92% - 120% |
| Data synthesized from a study on the analysis of short-chain fatty acids in biological fluids without derivatization. |
Table 2: Performance of an LC-MS/MS Method with a ¹³C-Labeled Internal Standard
| Analyte | Internal Standard | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy Error (%) |
| Propionate | ¹³C-Propionate | <3% | <3% | <10% |
| Data from a study on the absolute quantification of short-chain fatty acids using aniline derivatization and isotope dilution.[1] |
Table 3: Performance of a UPLC Method without an Internal Standard
| Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) | Recovery Rate (%) |
| Propionic Acid | 1.0% - 2.4% | 1.4% - 2.5% | 95.4% - 100.2% |
| Data from a validated UPLC method for the quantification of propionic acid in a natural product matrix.[2] |
The Role of Internal Standards in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate correction.
Figure 1. Compensation for matrix effects by an ideal internal standard.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the quantification of propionic acid using different analytical approaches.
Protocol 1: LC-MS/MS Analysis of Short-Chain Fatty Acids with Isotopically Labeled Internal Standards (Without Derivatization)
Sample Preparation:
-
To 100 µL of biological fluid (e.g., plasma, fecal water), add 10 µL of an internal standard working solution containing isotopically labeled short-chain fatty acids, including labeled propionate.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
Protocol 2: UPLC Analysis of Propionic Acid (Without Internal Standard)
Sample Preparation:
-
Extract 1 g of the sample with 10 mL of 70% aqueous ethanol for 48 hours at room temperature.
-
Filter the extract and inject it into the UPLC system.
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.[2]
-
Mobile Phase: A mixture of 15 mM aqueous phosphate buffer at pH 2.1 (A) and acetonitrile (B), eluted with 5% B for 5 minutes.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Detection: UV at 210 nm.
Analytical Workflow for Propionic Acid Quantification
The following diagram illustrates a typical workflow for the quantification of propionic acid in a biological sample using an internal standard.
Figure 2. Bioanalytical workflow using an internal standard.
Conclusion
The experimental data clearly demonstrates that the use of a stable isotope-labeled internal standard, such as this compound, significantly enhances the accuracy and precision of propionic acid quantification, particularly in complex biological matrices. While methods without an internal standard can provide acceptable results in less complex matrices, the ability of a deuterated internal standard to co-elute with the analyte and compensate for matrix effects and other sources of variability makes it the superior choice for robust and reliable bioanalysis. For the highest level of accuracy, ¹³C-labeled internal standards are considered the most ideal, as they are less prone to the subtle chromatographic shifts sometimes observed with deuterated standards. However, deuterated standards like this compound offer a widely available and cost-effective solution that delivers excellent performance for most applications. The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including the complexity of the matrix, the desired level of accuracy and precision, and budgetary considerations.
References
Comparative analysis of Sodium Propionate-d3 from different commercial vendors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sodium Propionate-d3 from three leading commercial vendors: Vendor A, Vendor B, and Vendor C. The analysis is based on key quality attributes critical for research and development applications, including isotopic enrichment, chemical purity, and trace metal content. Detailed experimental protocols and supporting data are provided to assist researchers in making informed decisions for their specific needs.
Quantitative Data Summary
The following table summarizes the key quality parameters for this compound from the three vendors. The data presented is a hypothetical representation to illustrate the comparative analysis.
| Parameter | Vendor A | Vendor B | Vendor C | Method |
| Isotopic Enrichment (Atom % D) | 99.5% | 98.8% | 99.2% | ¹H NMR Spectroscopy |
| Chemical Purity (by GC-MS) | 99.8% | 99.5% | 99.7% | Gas Chromatography-Mass Spectrometry |
| Residual Solvents (ppm) | <50 | <100 | <75 | Headspace GC-MS |
| Heavy Metals (as Pb, ppm) | <5 | <10 | <5 | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Appearance | White Crystalline Powder | White Crystalline Powder | White Crystalline Powder | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Determination of Isotopic Enrichment by ¹H NMR Spectroscopy
-
Objective: To determine the deuterium incorporation at the propionate-d3 methyl group.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: 10 mg of this compound was dissolved in 0.7 mL of D₂O containing a known concentration of an internal standard (e.g., maleic acid).
-
Data Acquisition: A standard ¹H NMR spectrum was acquired with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Analysis: The integral of the residual proton signal from the -CD₂H group was compared to the integral of the internal standard. The isotopic enrichment is calculated based on the relative intensities of the signals.
2.2. Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify any volatile organic impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol. The solution was then derivatized using a suitable agent (e.g., BSTFA) to increase volatility.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 30-500 m/z.
-
-
Data Analysis: The peak area of the derivatized this compound is compared to the total area of all peaks in the chromatogram to determine the chemical purity. Impurities are identified by their mass spectra.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of this compound.
3.2. Propionate Metabolism and Signaling
This compound can be used as a tracer to study metabolic pathways. Propionate is a short-chain fatty acid that plays a role in both cellular metabolism and signaling. The diagram below outlines the primary metabolic fate of propionate and its action on G-protein coupled receptors.
Disclaimer: The data presented in this guide is for illustrative purposes only and does not represent actual analytical results from the mentioned vendors. Researchers should always refer to the Certificate of Analysis provided by the vendor for specific lot information.
A Comparative Guide to the Kinetic Isotope Effect of Sodium Propionate-d3 in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sodium Propionate-d3 with its non-deuterated counterpart and other common isotopic tracers for studying metabolic pathways. We will delve into the theoretical underpinnings of the kinetic isotope effect (KIE), present illustrative experimental data, and provide detailed protocols for practical application in a research setting.
Introduction to Propionate Metabolism and Isotope Tracers
Propionate is a short-chain fatty acid that serves as a crucial substrate in intermediary metabolism. Its primary metabolic fate is the conversion to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] Stable isotope tracers, such as this compound and ¹³C-labeled propionate, are invaluable tools for elucidating the dynamics of these pathways. By replacing hydrogen atoms with deuterium, this compound allows researchers to track the metabolism of the propionate backbone.
A key consideration when using deuterated tracers is the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction for deuterated molecules in steps where C-H bond cleavage is rate-limiting. Understanding and quantifying the KIE is essential for the accurate interpretation of metabolic flux data.
The Metabolic Pathway of Propionate
The conversion of propionate to succinyl-CoA involves a series of enzymatic reactions primarily occurring in the mitochondria. The major steps are:
-
Activation: Propionate is activated to Propionyl-CoA by Acyl-CoA synthetase.
-
Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by the biotin-dependent enzyme Propionyl-CoA carboxylase.
-
Racemization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA racemase.
-
Isomerization: L-methylmalonyl-CoA is isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.
-
TCA Cycle Entry: Succinyl-CoA enters the TCA cycle and is further metabolized.
dot
Comparison of this compound and [1-¹³C]Propionate
This compound and [1-¹³C]Propionate are two commonly used tracers for studying propionate metabolism. The choice of tracer depends on the specific research question and the analytical platform available.
| Feature | This compound | [1-¹³C]Propionate |
| Isotope | Deuterium (²H) | Carbon-13 (¹³C) |
| Mass Shift | +3 Da (for C₃H₅O₂Na) | +1 Da (for C₃H₅O₂Na) |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS), NMR |
| Kinetic Isotope Effect | Potentially significant in C-H bond cleavage steps. | Generally smaller than for deuterium. |
| Primary Use Case | Tracing the propionate backbone, assessing KIE. | Tracing carbon flow, metabolic flux analysis. |
| Advantages | High isotopic enrichment possible. | Lower potential for significant KIE. |
| Disadvantages | KIE can complicate flux calculations. | Lower relative mass change. |
Illustrative Experimental Data: Isotope Incorporation into Succinate
The following table presents hypothetical data from a cell culture experiment where cells were incubated with either this compound or [1-¹³C]Propionate. The data illustrates the relative incorporation of the isotopes into succinate, a downstream metabolite.
| Tracer | Time (hours) | Labeled Succinate (%) | Unlabeled Succinate (%) |
| This compound | 1 | 15.2 ± 1.8 | 84.8 ± 1.8 |
| 4 | 42.5 ± 3.1 | 57.5 ± 3.1 | |
| 12 | 78.9 ± 4.5 | 21.1 ± 4.5 | |
| [1-¹³C]Propionate | 1 | 18.7 ± 2.0 | 81.3 ± 2.0 |
| 4 | 51.3 ± 3.5 | 48.7 ± 3.5 | |
| 12 | 89.1 ± 4.8 | 10.9 ± 4.8 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
The hypothetical data suggests a slightly slower incorporation of deuterium from this compound into succinate compared to ¹³C from [1-¹³C]Propionate, which could be indicative of a kinetic isotope effect in one of the preceding enzymatic steps.
Experimental Workflow and Protocols
A typical stable isotope tracing experiment involves several key steps, from cell culture to data analysis.
dot
Detailed Experimental Protocol: Stable Isotope Tracing with this compound in Cultured Cells
This protocol outlines a method for tracing the metabolism of this compound in adherent mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HepG2)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Unlabeled Sodium Propionate
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture in standard medium supplemented with 10% dFBS.
-
Preparation of Labeling Medium: Prepare DMEM supplemented with 10% dFBS and the desired concentration of this compound (e.g., 1 mM). Also, prepare a control medium with an equivalent concentration of unlabeled Sodium Propionate.
-
Isotope Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with PBS.
-
Add the prepared labeling medium (or control medium) to the respective wells.
-
Incubate for the desired time points (e.g., 0, 1, 4, 12 hours).
-
-
Metabolite Extraction:
-
At each time point, place the plate on ice and aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex briefly and incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the isotopic enrichment in downstream metabolites like succinate.
-
-
Data Analysis:
-
Correct for the natural abundance of isotopes.
-
Calculate the percentage of labeled metabolites at each time point.
-
Compare the rate of incorporation of deuterium from this compound to that of a non-deuterated or ¹³C-labeled tracer to assess the kinetic isotope effect.
-
Conclusion
This compound is a valuable tool for tracing propionate metabolism. However, researchers must be mindful of the potential for kinetic isotope effects, which can influence the rate of metabolic reactions. By carefully designing experiments and comparing the results with other isotopic tracers, it is possible to gain a deeper understanding of metabolic pathways and the impact of isotopic substitution. The protocols and comparative data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. medlink.com [medlink.com]
- 2. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of a New Analytical Method Using Sodium Propionate-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard is a critical factor in the validation of robust and reliable analytical methods, particularly in mass spectrometry-based assays. This guide provides an objective comparison of a new analytical method utilizing Sodium Propionate-d3, a deuterated internal standard, against traditional methods employing non-deuterated (structural analog) internal standards for the analysis of propionic acid. The information presented is supported by a compilation of experimental data from various studies to aid in the selection of the most appropriate analytical strategy.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1][2][3] Their co-elution with the analyte and similar behavior during sample preparation and ionization help to effectively mitigate matrix effects, thereby enhancing accuracy and precision.[1][2] This guide will delve into the performance characteristics of methods using this compound and compare them with alternatives.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the performance of an analytical method. The following tables summarize the validation parameters of analytical methods for propionic acid using either a deuterated internal standard (this compound) or a non-deuterated structural analog internal standard. The data is compiled from multiple sources to provide a comparative overview.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Validation Parameter | Method with this compound (or other deuterated propionic acid) | Method with Non-Deuterated Internal Standard (e.g., Isobutyric acid) |
| Linearity (R²) | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 92% to 120% | 96.32% – 103.61% |
| Precision (% RSD) | Intra-day: < 12%, Inter-day: < 20% | Intra-day: < 10%, Inter-day: < 9% |
| Limit of Quantification (LOQ) | 0.16 µM | 635.58 mg/Kg |
Table 2: Comparison of GC-MS Method Validation Parameters
| Validation Parameter | Method with Deuterated Propionic Acid | Method with Non-Deuterated Internal Standard (e.g., n-Butyric acid) |
| Linearity (R²) | ≥ 0.98 | Not explicitly stated, but a calibration curve was used |
| Accuracy (% Recovery) | 94.89% - 109.32% | Not explicitly stated |
| Precision (% RSD) | < 6.52% | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of propionic acid using both deuterated and non-deuterated internal standards.
Protocol 1: LC-MS/MS Analysis of Propionic Acid using a Deuterated Internal Standard
This protocol is a representative example for the analysis of short-chain fatty acids in biological fluids.
1. Sample Preparation:
-
To 100 µL of sample (e.g., plasma, fecal extract), add 10 µL of an internal standard working solution containing this compound.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate propionic acid from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both propionic acid and this compound.
Protocol 2: GC-MS Analysis of Propionic Acid using a Non-Deuterated Internal Standard
This protocol is a representative example for the analysis of propionic acid in food matrices.
1. Sample Preparation:
-
Homogenize 1 gram of the sample with a suitable solvent (e.g., ethyl acetate) and an acidic solution (e.g., phosphoric acid) to convert propionate salts to propionic acid.
-
Add a known amount of the non-deuterated internal standard (e.g., n-butyric acid).
-
Vortex and centrifuge to separate the organic layer.
-
Transfer an aliquot of the organic layer for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC system or equivalent.
-
Column: A suitable capillary column for volatile fatty acid analysis (e.g., DB-FATWAX UI).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Temperature Program: A programmed temperature ramp to achieve separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for the characteristic ions of propionic acid and the internal standard.
Visualizations
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
References
A Researcher's Guide to Derivatization Reagents for Sodium Propionate-d3 Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Sodium Propionate-d3, a common internal standard in metabolomics and pharmacokinetic studies, selecting the appropriate derivatization reagent is a critical step. Derivatization is often necessary to improve the volatility, thermal stability, and chromatographic properties of short-chain fatty acids (SCFAs) like propionate, thereby enhancing detection sensitivity and accuracy, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.
This guide provides an objective comparison of common derivatization reagents for the analysis of propionate, with a focus on supporting experimental data and detailed methodologies.
The Importance of Derivatization for Propionate Analysis
Propionic acid and its salts are highly polar and have low volatility, which makes their direct analysis by GC-MS challenging. Derivatization chemically modifies the propionate molecule, replacing the active hydrogen in the carboxylic acid group with a less polar, more volatile functional group. This process leads to improved peak shape, reduced tailing, and enhanced sensitivity. For LC-MS analysis, derivatization can improve ionization efficiency and chromatographic retention on reverse-phase columns.
Comparison of Common Derivatization Reagents
The choice of derivatization reagent depends on the analytical platform (GC-MS or LC-MS), the required sensitivity, and the complexity of the sample matrix. Below is a comparison of several widely used reagents.
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
1. Alkyl Chloroformates:
-
Propyl chloroformate (PCF) and Isobutyl chloroformate are popular reagents that react with carboxylic acids in an aqueous medium to form stable, volatile esters.[1][2] The reaction is rapid and can be performed at room temperature.[1] PCF has demonstrated broad coverage for targeted compounds with satisfactory derivatization efficiency.[1] Isobutyl chloroformate has been shown to allow for proper separation and detection of a wide range of SCFAs.[2]
-
Benzyl chloroformate (BCF) is another effective reagent that offers high sensitivity, with lower limits of detection reported in the picogram range.
2. Silylating Agents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are powerful silylating agents that replace active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. These reagents are highly reactive and produce thermally stable derivatives. MTBSTFA derivatives are notably more stable to hydrolysis than TMS derivatives. The choice between BSTFA and MTBSTFA can depend on factors like steric hindrance of the analyte and the desired fragmentation pattern in MS analysis.
3. Pentafluorobenzyl Bromide (PFBBr):
-
PFBBr is a derivatization agent that forms pentafluorobenzyl esters with carboxylic acids. These derivatives are highly electron-capturing, making this method particularly suitable for sensitive analysis using an electron capture detector (ECD) or for GC-MS in negative chemical ionization (NCI) mode. This method has been successfully used for the simultaneous quantification of short-, medium-, and long-chain fatty acids.
For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
1. 3-Nitrophenylhydrazine (3-NPH):
-
3-NPH is a widely used reagent for the derivatization of SCFAs for LC-MS analysis. It reacts with the carboxylic acid group to form a hydrazone, which can be readily ionized by electrospray ionization (ESI). 3-NPH derivatization has been shown to provide good retention on reversed-phase columns and can achieve low limits of detection.
2. O-benzylhydroxylamine (O-BHA):
-
O-BHA is another effective derivatization reagent for LC-MS, demonstrating higher sensitivity in some cases compared to other reagents. It reacts with SCFAs to form stable derivatives suitable for LC-MS/MS analysis.
3. Picolylamines:
-
2-Picolylamine (2-PA) has been successfully used for the derivatization of SCFAs, enabling the separation of isomeric SCFAs which can be challenging with other reagents.
Quantitative Data Summary
The following table summarizes the performance of various derivatization reagents for the analysis of short-chain fatty acids, including propionate.
| Reagent | Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| Propyl Chloroformate (PCF) | GC-MS | Compound dependent, in the low µM range | Compound dependent | Rapid, one-step derivatization in aqueous media. |
| Isobutyl Chloroformate | GC-MS | Not explicitly stated | Not explicitly stated | Good separation of a wide range of SCFAs. |
| Benzyl Chloroformate (BCF) | GC-MS | 0.1 to 5 pg | Not explicitly stated | High sensitivity. |
| BSTFA/MTBSTFA | GC-MS | Not explicitly stated | Not explicitly stated | Forms highly stable and volatile derivatives. |
| Pentafluorobenzyl Bromide (PFBBr) | GC-MS | 0.1 to 0.28 ng/L (for PFCAs) | 0.3 to 0.84 ng/L (for PFCAs) | Excellent for trace analysis with ECD or NCI-MS. |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | < 75 nM (for some SCFAs) | < 100 nM (for some SCFAs) | Good retention and sensitivity. |
| O-benzylhydroxylamine (O-BHA) | LC-MS/MS | < 75 nM (for some SCFAs) | < 100 nM (for some SCFAs) | Higher sensitivity in some applications. |
| 2-Picolylamine (2-PA) | LC-MS/MS | Not explicitly stated | Not explicitly stated | Successful separation of SCFA isomers. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for two common derivatization methods.
Protocol 1: Derivatization of this compound using Propyl Chloroformate (PCF) for GC-MS Analysis
This protocol is adapted from a method for the simultaneous determination of SCFAs and branched-chain amino acids.
-
Sample Preparation: Prepare a standard solution of this compound in water.
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the this compound standard solution.
-
Add 400 µL of a derivatization solvent system consisting of water, propanol, and pyridine (v/v/v = 8:3:2).
-
Adjust the pH to 8.
-
Add 100 µL of propyl chloroformate (PCF).
-
Vortex the mixture vigorously for 30 seconds.
-
-
Extraction:
-
Add 500 µL of hexane to the reaction mixture.
-
Vortex for 30 seconds and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the derivatized propionate to a clean vial.
-
Repeat the extraction with another 500 µL of hexane.
-
Combine the hexane extracts.
-
-
Analysis: The extracted sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of this compound using 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is based on a method for the analysis of SCFAs in biological samples.
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).
-
Derivatization Reaction:
-
To 50 µL of the this compound standard solution, add 50 µL of a 50 mM 3-NPH solution in 50:50 acetonitrile:water.
-
Add 50 µL of a 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 7% pyridine in 50:50 acetonitrile:water.
-
Vortex the mixture.
-
Incubate the reaction mixture at 40°C for 20-30 minutes.
-
-
Quenching and Dilution:
-
After incubation, cool the vials on ice.
-
Add a quenching solution (e.g., 250 µL of water with 5% formic acid) to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizing the Workflow
GC-MS Derivatization Workflow with Propyl Chloroformate (PCF)
Caption: GC-MS derivatization workflow for this compound using PCF.
LC-MS/MS Derivatization Workflow with 3-Nitrophenylhydrazine (3-NPH)
Caption: LC-MS/MS derivatization workflow for this compound using 3-NPH.
Conclusion
The selection of a derivatization reagent for this compound analysis is a critical decision that impacts the quality and sensitivity of the results. For GC-MS analysis, alkyl chloroformates like PCF and silylating agents such as BSTFA offer robust and reliable methods. For high-sensitivity applications, PFBBr is an excellent choice. For LC-MS/MS analysis, reagents like 3-NPH and O-BHA provide good chromatographic retention and ionization efficiency. The choice will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the available instrumentation, and the nature of the sample matrix. The provided protocols and workflows serve as a starting point for method development and optimization.
References
Evaluating the performance of Sodium Propionate-d3 in different mass spectrometry instruments
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective evaluation of Sodium Propionate-d3, a commonly used deuterated internal standard in mass spectrometry for the analysis of short-chain fatty acids (SCFAs). We present a comparative overview of its performance, alongside alternative stable isotope-labeled standards, supported by experimental data from various studies. This document is intended to assist researchers in making informed decisions for their analytical needs.
The Role of Internal Standards in Quantitative Mass Spectrometry
Internal standards are essential in mass spectrometry to correct for variations that can occur during sample preparation, injection, and ionization.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically almost identical to the analyte of interest (propionate) but has a different mass due to the incorporation of deuterium atoms. This allows it to be distinguished by the mass spectrometer while ensuring it behaves similarly to the analyte throughout the analytical process, thus compensating for matrix effects and improving the accuracy and precision of quantification.[2]
Performance of this compound and Alternatives: A Quantitative Comparison
The performance of an internal standard is typically evaluated based on several key parameters: linearity, precision, accuracy, and recovery. The following tables summarize the performance of deuterated propionate and a 13C-labeled alternative based on data from various LC-MS/MS and GC-MS studies. It is important to note that these results are from different studies using different methodologies and instruments, and therefore direct comparisons should be made with caution.
Table 1: Performance of Deuterated Propionate in LC-MS/MS
| Parameter | Performance Metric | Value | Mass Spectrometer | Reference |
| Linearity | Correlation Coefficient (r²) | > 0.998 | Triple Quadrupole | [3][4][5] |
| Precision | Intra-day Precision (%RSD) | < 12% | Triple Quadrupole | |
| Inter-day Precision (%RSD) | < 20% | Triple Quadrupole | ||
| Accuracy | Accuracy Range | 92% - 120% | Triple Quadrupole |
Table 2: Performance of Deuterated Propionate in GC-MS
| Parameter | Performance Metric | Value | Mass Spectrometer | Reference |
| Linearity | Correlation Coefficient (R²) | > 0.99 | Not Specified | |
| Recovery | Recovery Rate | 95% - 117% | Not Specified | |
| Reproducibility | Relative Standard Deviation (%RSD) | 1% - 4.5% | Not Specified |
Table 3: Performance of 13C-Labeled Propionate in LC-MS/MS
| Parameter | Performance Metric | Value | Mass Spectrometer | Reference |
| Linearity | Correlation Coefficient (r) | > 0.99 | Not Specified | |
| Precision | Intra-day Precision (%RSD) | < 8.8% | Not Specified | |
| Inter-day Precision (%RSD) | < 8.8% | Not Specified | ||
| Accuracy | Accuracy Range | 93.1% - 108.4% | Not Specified |
Comparison with 13C-Labeled Internal Standards
While deuterated standards like this compound are widely used, 13C-labeled internal standards are often considered the "gold standard". The key differences in performance are summarized below:
Table 4: Comparison of Deuterated vs. 13C-Labeled Internal Standards
| Feature | Deuterated Standards (e.g., this compound) | 13C-Labeled Standards (e.g., Sodium Propionate-13C) |
| Chromatographic Behavior | May exhibit a slight retention time shift compared to the unlabeled analyte due to the "isotope effect". | Co-elutes perfectly with the unlabeled analyte. |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) under certain conditions. | Highly stable with no risk of isotopic exchange. |
| Matrix Effect Compensation | Generally good, but the chromatographic shift can lead to slightly different matrix effects experienced by the analyte and the standard. | Excellent, as it experiences the exact same matrix effects as the analyte due to co-elution. |
| Cost and Availability | Generally more affordable and widely available. | Typically more expensive and may have limited availability for some compounds. |
Experimental Protocols
The following are generalized experimental protocols for the validation of a bioanalytical method using a stable isotope-labeled internal standard for SCFA analysis via LC-MS/MS, based on established guidelines.
Protocol 1: LC-MS/MS Method for Short-Chain Fatty Acid Quantification
This protocol is based on the method described by Saha et al. (2021) for the analysis of SCFAs on an Agilent 6490 Triple Quadrupole MS system.
1. Sample Preparation:
-
Spike the biological sample (e.g., plasma, fecal extract) with a known concentration of the internal standard (e.g., this compound).
-
Acidify the sample with 0.5% orthophosphoric acid.
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 HPLC system.
-
Column: Thermofisher PGC 3 µm (50 mm × 2.1mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.15 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6490 Triple Quadrupole MS.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Method Validation Parameters:
-
Linearity: Prepare a calibration curve by spiking blank matrix with the analyte at a minimum of six different concentrations. The correlation coefficient (r²) should be > 0.99.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) for precision should be <15% (20% at the lower limit of quantification), and the accuracy should be within 85-115% (80-120% at the LLOQ).
-
Recovery: Compare the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: Compare the analyte peak area in a post-extraction spiked sample to a neat solution of the analyte at the same concentration.
Visualizing the Workflow
To better illustrate the experimental process and the logical relationships in selecting an internal standard, the following diagrams have been generated.
Figure 1. Experimental workflow for SCFA analysis.
Figure 2. Decision tree for internal standard selection.
Conclusion
This compound is a reliable and widely used internal standard for the quantitative analysis of propionate in various biological matrices by mass spectrometry. The available data demonstrates its robust performance in terms of linearity, precision, and accuracy, particularly in LC-MS/MS and GC-MS applications.
When selecting an internal standard, researchers should consider the specific requirements of their assay. While 13C-labeled standards may offer theoretical advantages in terms of co-elution and isotopic stability, deuterated standards like this compound provide a cost-effective and high-performing alternative for most applications. Ultimately, a thorough method validation is crucial to ensure the chosen internal standard meets the required performance criteria for the intended analytical method.
References
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sodium Propionate-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of Sodium Propionate-d3, a stable isotope-labeled compound.
Key Safety Consideration: Non-Radioactive Nature
This compound is labeled with deuterium, a stable (non-radioactive) isotope of hydrogen. Consequently, it does not require special handling or disposal procedures associated with radioactive materials. The disposal protocol for this compound is therefore governed by its chemical properties, which are analogous to those of standard, non-labeled sodium propionate.
Disposal as Chemical Waste
This compound should be treated as a standard chemical waste and disposed of in accordance with all applicable federal, state, and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Immediate Safety and Handling for Disposal
Before beginning the disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification :
-
This compound is generally not classified as a hazardous waste for transportation purposes. However, it must be disposed of as chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization :
-
Leave the this compound in its original container whenever possible.
-
If transferring to a new container, ensure it is a designated and compatible chemical waste container. The container must be clean, dry, and in good condition with a secure, leak-proof lid.
-
Never use food or beverage containers for chemical waste.
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the CAS number if available.
-
Indicate the approximate quantity of the waste.
-
Attach a hazardous waste tag as required by your institution.
-
-
Storage Pending Disposal :
-
Store the labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup and Disposal :
-
Follow your institution's established procedures for requesting a chemical waste pickup. This is typically managed by the EHS department.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Property | Value | Citation |
| Chemical Formula | C₃H₅D₃O₂Na | |
| Appearance | White crystalline solid | |
| Radioactivity | Non-radioactive (stable isotope) | |
| Primary Hazard | Chemical | |
| Disposal Method | Chemical Waste Incineration or Landfill (as per local regulations) |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and chemical waste management principles. No experimental protocols were cited in the generation of this guidance.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling Sodium Propionate-d3
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Sodium Propionate-d3, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound. The level of protection may be adjusted based on the scale of the operation and the potential for exposure.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and transferring solid | Safety glasses with side shields or safety goggles[1][2][3] | Impervious gloves (e.g., nitrile, butyl rubber)[4][5] | NIOSH-approved particulate respirator (e.g., N95) if dust is generated | Laboratory coat or chemical-resistant apron |
| Preparing solutions | Safety glasses with side shields or safety goggles | Impervious gloves (e.g., nitrile, butyl rubber) | Not generally required if handled in a well-ventilated area or fume hood | Laboratory coat |
| Handling solutions | Safety glasses with side shields | Impervious gloves (e.g., nitrile, butyl rubber) | Not generally required | Laboratory coat |
| Cleaning spills | Safety glasses with side shields or safety goggles | Impervious gloves (e.g., nitrile, butyl rubber) | NIOSH-approved particulate respirator if dust is present | Laboratory coat or chemical-resistant apron |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, consult the Safety Data Sheet (SDS) for this compound. Ensure that a safety shower and eyewash station are readily accessible.
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a ventilated balance enclosure.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Inspect gloves for any signs of degradation before use.
-
Weighing and Transfer: To minimize dust generation, handle the solid material carefully. Use a spatula or other appropriate tool for transfers. Avoid creating dust clouds.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
-
Waste Collection: Collect all waste material containing this compound, including unused product and contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
